Product packaging for Baquiloprim-d6(Cat. No.:CAS No. 1228182-50-0)

Baquiloprim-d6

Cat. No.: B591069
CAS No.: 1228182-50-0
M. Wt: 314.42 g/mol
InChI Key: AIOWJIMWVFWROP-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baquiloprim-d6, also known as this compound, is a useful research compound. Its molecular formula is C17H20N6 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N6 B591069 Baquiloprim-d6 CAS No. 1228182-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJIMWVFWROP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746858
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-50-0
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-50-0
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Baquiloprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baquiloprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Developed for veterinary use, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is centered on the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway. This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately resulting in the cessation of bacterial growth and cell death. Baquiloprim is structurally and functionally analogous to trimethoprim (TMP), another well-characterized DHFR inhibitor. Due to a scarcity of publicly available quantitative data for Baquiloprim, this guide will leverage data from its analogue, trimethoprim, for illustrative purposes, providing a robust framework for understanding Baquiloprim's biochemical and antibacterial properties.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of Baquiloprim is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[1]

Signaling Pathway: Folic Acid Biosynthesis

The antibacterial action of Baquiloprim arises from the disruption of the folic acid biosynthesis pathway, which is essential for bacterial survival. Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective antimicrobial therapy.

Folic_Acid_Pathway Figure 1: Folic Acid Biosynthesis Pathway and Site of Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate_pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_pyrophosphate->Dihydropteroate_Synthase DHF 7,8-Dihydrofolate (DHF) Dihydropteroate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidine->DNA_RNA_Protein Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Baquiloprim Baquiloprim Baquiloprim->DHFR

Caption: Folic acid biosynthesis pathway highlighting the sequential blockade by sulfonamides and Baquiloprim.

Synergy with Sulfonamides

Baquiloprim exhibits marked synergy when co-administered with sulfonamides.[3] This synergistic effect is due to the sequential blockade of two distinct enzymes in the same metabolic pathway. While Baquiloprim inhibits DHFR, sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase, the enzyme responsible for an earlier step in folic acid synthesis. The simultaneous inhibition of two crucial steps in this pathway leads to a more potent bactericidal effect than either agent alone. This combination is a common strategy in veterinary medicine, for instance, in the formulation of Baquiloprim with sulphadimidine for treating infections in calves.[4][5]

Quantitative Data (Illustrative)

As previously noted, specific quantitative data for Baquiloprim (e.g., IC50, Ki, MIC values) are not widely available in the public domain. To provide a conceptual framework for researchers, the following tables summarize representative data for the closely related compound, trimethoprim. This data illustrates the expected potency and antibacterial spectrum.

Table 1: Illustrative Dihydrofolate Reductase Inhibition Data (Trimethoprim)

Enzyme Source IC50 (nM) Reference
Escherichia coli 1.1 [6]
Staphylococcus aureus 1.4 [6]

| Human (recombinant) | 2,700 |[6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The significant difference in IC50 values between bacterial and human DHFR highlights the selectivity of the inhibitor.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data (Trimethoprim)

Bacterial Species MIC Range (µg/mL) Reference
Escherichia coli 0.5 - >128 [7]
Staphylococcus aureus (MSSA) 0.25 - 2 [8]
Staphylococcus aureus (MRSA) 0.25 - >128 [8]
Streptococcus pneumoniae 0.5 - 8 [8]

| Haemophilus influenzae | 0.12 - 1 |[8] |

Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The range of MIC values reflects the variability in susceptibility among different strains of the same species.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of a compound like Baquiloprim against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Baquiloprim against purified bacterial DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Materials:

  • Purified recombinant bacterial DHFR

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

  • Baquiloprim stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer on the day of the experiment. Protect the DHF solution from light.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A serial dilution of Baquiloprim (or the solvent as a control)

    • Purified DHFR enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

DHFR_Assay_Workflow Figure 2: Experimental Workflow for DHFR Inhibition Assay start Start reagent_prep Prepare Reagents (Buffer, DHF, NADPH, Baquiloprim) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Baquiloprim, DHFR) reagent_prep->plate_setup pre_incubation Pre-incubate at 25°C (10 minutes) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add NADPH and DHF) pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 340 nm (Kinetic Mode) reaction_initiation->kinetic_measurement data_analysis Calculate Reaction Velocities and % Inhibition kinetic_measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 value of an inhibitor against DHFR.

Conclusion

Baquiloprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, a well-established antibacterial target. Its mechanism of action, analogous to that of trimethoprim, involves the disruption of the essential folic acid biosynthesis pathway in bacteria. This targeted action, combined with its synergistic properties with sulfonamides, makes it an effective veterinary antimicrobial agent. While a comprehensive set of quantitative performance data for Baquiloprim is not publicly available, the information presented in this guide, including the illustrative data for its analogue trimethoprim, provides a solid foundation for researchers and drug development professionals to understand its core mechanism and to design further experimental investigations. Future research to elucidate the specific binding kinetics and inhibitory concentrations of Baquiloprim against a wide range of bacterial pathogens would be of significant value to the scientific community.

References

Technical Guide to Baquiloprim-d6: Supplier and Purity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized chemical reagents is a critical foundation for robust and reproducible experimental outcomes. This technical guide provides an in-depth overview of Baquiloprim-d6, a deuterated analogue of the antibiotic Baquiloprim, focusing on supplier information, purity specifications, and its application as an internal standard in analytical methodologies.

This compound (CAS No. 1228182-50-0) is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Baquiloprim. Its deuterium labeling ensures a distinct mass-to-charge ratio (m/z) from the parent compound, allowing for precise quantification in complex biological matrices using mass spectrometry-based methods.

Supplier and Product Information

A number of reputable suppliers provide this compound, typically as an analytical standard. While specific batch-to-batch purity may vary, these suppliers are known for providing high-quality reference materials, often accompanied by a Certificate of Analysis (CoA).

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress This compound1228182-50-0C₁₇H₁₄D₆N₆314.43Offers high-purity reference standards.
Sigma-Aldrich This compound VETRANAL®, analytical standard1228182-50-0C₁₇H₁₄D₆N₆314.43VETRANAL® products are certified analytical standards.
Pharmaffiliates This compound1228182-50-0C₁₇H₁₄D₆N₆314.43Provides stable isotopes and pharmaceutical standards.
Veeprho This compound1228182-50-0C₁₇H₁₄D₆N₆314.43Labeled analog for analytical and pharmacokinetic research.[1]
LGC Standards This compound1228182-50-0C₁₇H₁₄D₆N₆314.43Distributes products from Toronto Research Chemicals (TRC).
HPC Standards D6-Baquiloprim1228182-50-0C₁₇H₁₄D₆N₆314.43Offers high-purity reference materials for residue analysis.[2]

Purity and Characterization

While a specific Certificate of Analysis for this compound was not publicly available at the time of this review, suppliers of analytical standards typically provide products with high purity, often exceeding 98%. The characterization of such standards generally includes:

Analytical TechniquePurposeTypical Specification
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.≥98%
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.Conforms to the expected mass for the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium incorporation sites.Conforms to the chemical structure of this compound.

Experimental Protocols: Quantification of Baquiloprim in Biological Samples using this compound as an Internal Standard

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Baquiloprim in a biological matrix (e.g., plasma), using this compound as an internal standard. This protocol is a composite based on general practices for veterinary drug analysis.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor ion to product ion transitions for Baquiloprim and this compound. The exact m/z values would need to be determined by direct infusion of the standards.

  • Data Analysis: The concentration of Baquiloprim in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of Baquiloprim.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quantification of Baquiloprim using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: General workflow for the quantification of Baquiloprim using this compound as an internal standard.

logical_relationship cluster_quantification Quantitative Analysis Principle analyte Baquiloprim (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio concentration Analyte Concentration ratio->concentration vs. Standard Curve

Caption: Logical relationship for quantification using an internal standard.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Baquiloprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baquiloprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to bacteriostasis. Developed for veterinary use, Baquiloprim exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. It is often used in synergy with sulfonamides to create a sequential blockade of the folate pathway, enhancing its antibacterial efficacy. This guide provides a comprehensive overview of the antibacterial spectrum of Baquiloprim, detailing its in vitro activity against key veterinary pathogens, the experimental protocols for determining its efficacy, and its mechanism of action.

Antibacterial Spectrum of Baquiloprim

Baquiloprim demonstrates a broad spectrum of antibacterial activity, comparable to that of trimethoprim.[1] Its efficacy is particularly noted against a range of pathogens relevant to veterinary medicine. While extensive publicly available data on the Minimum Inhibitory Concentrations (MICs) of Baquiloprim as a standalone agent are limited, its activity, often in combination with sulfonamides, has been documented.

Quantitative In Vitro Activity

The following tables summarize the available quantitative data on the in vitro activity of Baquiloprim, primarily in combination with a sulfonamide, against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Baquiloprim in Combination with Sulphadimidine against Porcine Pathogens

Bacterial SpeciesNumber of IsolatesBaquiloprim MIC90 (µg/mL)Sulphadimidine MIC90 (µg/mL)
Various Porcine PathogensNot Specified0.066.25

MIC90: The concentration at which 90% of the isolates were inhibited. Data sourced from a study on the pharmacokinetics of baquiloprim and sulphadimidine in pigs.[2]

Note: The synergistic effect of combining Baquiloprim with a sulfonamide results in significantly lower required concentrations of both drugs than when used individually.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim's antibacterial effect stems from its role as a folic acid antagonist.[1] It selectively inhibits the bacterial enzyme dihydrofolate reductase (DHFR).

The Folic Acid Biosynthesis Pathway

Bacteria synthesize their own folic acid, a pathway absent in mammals, making it an excellent target for selective antimicrobial therapy. The pathway involves several enzymatic steps, with DHFR catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital coenzyme in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis.

Baquiloprim's Role in Pathway Disruption

Baquiloprim has a high affinity for the active site of bacterial DHFR, competing with the natural substrate, DHF. By binding to the enzyme, Baquiloprim blocks the production of THF, leading to a depletion of essential precursors for cellular replication and growth. When used in conjunction with a sulfonamide, which inhibits an earlier step in the folate pathway (dihydropteroate synthase), a sequential blockade is achieved, resulting in a synergistic and often bactericidal effect.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors Purines, Thymidine, Amino Acids THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Baquiloprim Baquiloprim Baquiloprim->DHFR DHPS->Dihydropteroate DHFR->THF

Mechanism of action of Baquiloprim and Sulfonamides.

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the in vitro antibacterial spectrum of a compound like Baquiloprim relies on standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation A Prepare serial dilutions of Baquiloprim in microtiter plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of Baquiloprim is prepared in a suitable solvent.

    • Serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Preparation of Bacterial Inoculum:

    • Several colonies of the test bacterium from a fresh agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of Baquiloprim that prevents visible growth.

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for MIC determination.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, are prepared. A standardized inoculum of one or more bacterial strains is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacterium.

Workflow:

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation A Prepare agar plates with varying concentrations of Baquiloprim C Spot inocula onto the surface of each agar plate A->C B Prepare standardized bacterial inocula (0.5 McFarland standard) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Examine plates for bacterial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Agar dilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Agar Plates:

    • A stock solution of Baquiloprim is used to prepare a series of twofold dilutions.

    • Each dilution is added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial is also prepared.

  • Preparation of Bacterial Inoculum:

    • Bacterial suspensions are prepared to a turbidity of a 0.5 McFarland standard.

    • These are then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, a standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

    • The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The plates are examined for the presence of bacterial colonies at the inoculation spots. The MIC is the lowest concentration of Baquiloprim that inhibits visible growth. A single colony or a faint haze is disregarded.

Conclusion

Baquiloprim is a potent, broad-spectrum antibacterial agent with a well-defined mechanism of action targeting bacterial folic acid synthesis. Its efficacy, particularly in synergy with sulfonamides, makes it a valuable tool in veterinary medicine. The standardized methodologies outlined in this guide are crucial for the continued evaluation of its antibacterial spectrum and for monitoring the emergence of resistance. Further research to generate comprehensive MIC data for Baquiloprim as a single agent against a wider range of veterinary pathogens would be beneficial for optimizing its clinical application and for new drug development initiatives.

References

Baquiloprim as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Baquiloprim, a potent antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). It details the mechanism of action, summarizes key quantitative data on its inhibitory and antimicrobial activity, provides detailed experimental protocols for its evaluation, and visualizes the underlying biochemical pathway and a typical research workflow.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[3] Consequently, the inhibition of DHFR depletes the cellular pool of THF, which disrupts DNA synthesis and repair, leading to the cessation of cell growth and division.[3][4] This mechanism makes DHFR a critical target for therapeutic agents, including anticancer and antimicrobial drugs.[5][6]

Baquiloprim is a synthetic antibacterial compound belonging to the diaminopyrimidine class of DHFR inhibitors, structurally related to trimethoprim (TMP).[7] It exhibits broad-spectrum antibacterial activity and demonstrates marked synergy when used in combination with sulfonamides.[7] A key characteristic of effective antibacterial DHFR inhibitors is their selectivity, showing a much higher affinity for the bacterial enzyme than for its mammalian counterpart, which ensures a wide margin of safety.[3] Baquiloprim's differential binding to bacterial versus mammalian DHFR predicts a safety profile similar to that of trimethoprim.[7]

Mechanism of Action

Like other diaminopyrimidine antifolates, Baquiloprim functions as a competitive inhibitor of dihydrofolate reductase.[3] Its chemical structure mimics the natural substrate, DHF, allowing it to bind with high affinity to the active site of the bacterial DHFR enzyme. This binding event physically obstructs the binding of the endogenous DHF, thereby blocking its reduction to THF. The resulting depletion of the THF pool halts the metabolic processes dependent on one-carbon transfers, ultimately leading to a bacteriostatic or bactericidal effect.[4][8]

Visualizing the Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by Baquiloprim, leading to the disruption of essential downstream biosynthetic processes.

dot Biochemical Pathway of DHFR Inhibition by Baquiloprim cluster_synthesis Downstream Synthesis (Blocked) DHF Dihydrofolate (DHF) DHFR_Enzyme Bacterial DHFR DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis (e.g., Methionine) THF->AminoAcids DHFR_Enzyme->THF Catalysis Baquiloprim Baquiloprim Baquiloprim->DHFR_Enzyme Competitive Inhibition DNA_Synthesis DNA Synthesis & Cell Growth Purines->DNA_Synthesis Thymidylate->DNA_Synthesis Growth_Inhibition Bacterial Growth Inhibition DNA_Synthesis->Growth_Inhibition

Caption: Baquiloprim competitively inhibits bacterial DHFR, blocking THF synthesis and halting downstream pathways.

Quantitative Data

While specific kinetic data for Baquiloprim is not extensively published, its activity is reported to be comparable to that of Trimethoprim (TMP).[7] The following tables summarize representative quantitative data for Trimethoprim and its derivatives to provide context for the expected potency and selectivity of Baquiloprim.

Table 1: DHFR Enzyme Inhibition

This table presents the inhibitory concentration (IC50) and inhibition constant (Ki) for Trimethoprim against DHFR from various species, highlighting its selectivity for bacterial enzymes.

CompoundEnzyme SourceParameterValue (nM)Selectivity (Human/Bacterial)
TrimethoprimE. coli (DfrB)Ki0.71-
TrimethoprimS. aureus (DfrG)Ki31,000-
TrimethoprimS. aureus (DfrK)Ki4,260-
TrimethoprimS. aureus (DfrA)Ki820-
TrimethoprimHumanIC50~50,000~70,400x vs DfrB

(Data synthesized from studies on Trimethoprim and its resistant variants[9])

Table 2: In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This table shows MIC values for a potent Trimethoprim derivative against common bacterial strains.

CompoundBacterial StrainMIC (µM)
TrimethoprimS. aureus22.7
TrimethoprimE. coli55.1
Derivative 4bS. aureus5.0
Derivative 4bE. coli4.0

(Data for Trimethoprim and a novel derivative (4b) from Rashid et al., 2016[10])

Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy of DHFR inhibitors like Baquiloprim.

Protocol: DHFR Inhibition Assay (Spectrophotometric)

This protocol determines the 50% inhibitory concentration (IC50) of a compound against purified DHFR enzyme.

  • Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[11][12] The rate of this absorbance change is proportional to enzyme activity.

  • Materials:

    • Purified recombinant DHFR (bacterial or mammalian)

    • Dihydrofolate (DHF) substrate solution (e.g., 10 mM stock)[12]

    • NADPH solution (e.g., 10 mM stock)[12]

    • Baquiloprim stock solution (e.g., in DMSO)

    • Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[11]

    • 96-well UV-transparent microplate

    • Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare fresh working solutions. Dilute the Assay Buffer to 1x and warm to room temperature.[12] Prepare serial dilutions of Baquiloprim in Assay Buffer to achieve a range of final concentrations for testing.

    • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

      • Assay Buffer

      • NADPH solution (to a final concentration of ~125 µM)[11]

      • Baquiloprim dilution or vehicle control (e.g., 2% DMSO final concentration)[11]

      • DHFR enzyme (to a final concentration of ~200 nM)[11]

    • Reaction Initiation: Initiate the reaction by adding the DHF substrate (to a final concentration of ~140 µM).[11]

    • Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[12][13]

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

      • Normalize the velocities to the vehicle control (100% activity).

      • Plot the percent inhibition versus the logarithm of the Baquiloprim concentration.

      • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

This protocol determines the lowest concentration of Baquiloprim required to inhibit the visible growth of a target bacterium.

  • Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.

  • Materials:

    • Target bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Baquiloprim stock solution

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader (for measuring turbidity at ~600 nm)

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare two-fold serial dilutions of Baquiloprim in MHB directly in the 96-well plate.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the Baquiloprim dilutions.

    • Controls: Include a positive control (bacteria in MHB without drug) and a negative control (MHB only) on each plate.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of Baquiloprim at which there is no visible turbidity.[14] This can be confirmed by measuring the absorbance at 600 nm.

Typical Experimental Workflow

The development and evaluation of a novel antibacterial agent like Baquiloprim follows a structured workflow, from initial screening to preclinical assessment.

dot General Workflow for Antibacterial Drug Evaluation A Compound Synthesis & Characterization B Primary Screening: DHFR Inhibition Assay A->B C Secondary Screening: In Vitro Antimicrobial Activity (MIC) B->C D Selectivity & Toxicity: Mammalian DHFR Assay & Cytotoxicity Assays C->D H Lead Optimization or Preclinical Candidate Selection C->H Low Potency (Terminate) E Advanced In Vitro Studies: Time-Kill Kinetics, Synergy Testing D->E D->H Poor Selectivity (Terminate) F In Vivo Pharmacokinetics (PK): Absorption, Distribution, Metabolism, Excretion (ADME) E->F Promising Candidate G In Vivo Efficacy: Animal Infection Models F->G G->H

Caption: A typical workflow for evaluating a novel antibacterial DHFR inhibitor, from synthesis to selection.

References

Methodological & Application

Protocol for Quantification of Baquiloprim in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Baquiloprim in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Baquiloprim is a selective inhibitor of bacterial dihydrofolate reductase. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development process. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters based on established guidelines.

Introduction

Accurate quantification of drug concentrations in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Baquiloprim, with a molecular formula of C₁₇H₂₀N₆ and a molecular weight of 308.38 g/mol , requires a sensitive and selective analytical method for its determination in plasma.[1][2] This protocol describes a robust LC-MS/MS method for this purpose, offering high sensitivity and specificity.

Principle of the Method

The method involves the extraction of Baquiloprim and an internal standard (IS) from plasma samples, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an appropriate internal standard helps to correct for variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

  • Baquiloprim reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, or a stable isotope-labeled Baquiloprim)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Data acquisition and processing software

3. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution of Baquiloprim (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Baquiloprim reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 ACN:water).

  • Calibration Standards and Quality Control Samples: Spike control human plasma with the working standard solutions to prepare a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Based on in-silico fragmentation prediction, the following MRM transitions are proposed for Baquiloprim. These should be confirmed and optimized experimentally.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 309.2 (corresponding to [M+H]⁺)

  • Proposed Product Ions (Q3) and Collision Energies (CE):

Product Ion (m/z)Proposed Fragment OriginSuggested Collision Energy (eV)
294.2Loss of a methyl group (-CH₃) from the dimethylamino group.20-30
266.1Loss of the dimethylamino group (-N(CH₃)₂).25-35
171.1Cleavage of the bond between the pyrimidine and quinoline rings.30-40
  • Dwell Time: 100 ms per transition

  • Other MS parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum sensitivity.

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Baquiloprim and the IS.

  • Linearity and Range: The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The extraction recovery of Baquiloprim and the IS from the plasma matrix should be consistent and reproducible.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of Baquiloprim in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

Table 1: Proposed MRM Transitions for Baquiloprim

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Suggested Starting Point)
Baquiloprim309.2294.2 (Quantifier)25
Baquiloprim309.2266.1 (Qualifier)30
Baquiloprim309.2171.1 (Qualifier)35

Table 2: Example Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%bias) ± 15% (± 20% at LLOQ)-5% to +8%
Inter-day Accuracy (%bias) ± 15% (± 20% at LLOQ)-7% to +10%
Recovery (%) Consistent and reproducible~85%
Matrix Effect (%) CV ≤ 15%< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add IS in ACN (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Baquiloprim calibrate->quantify

Caption: Experimental workflow for Baquiloprim quantification.

logical_relationship cluster_method Analytical Method cluster_application Application lcms LC-MS/MS pk_studies Pharmacokinetic Studies lcms->pk_studies tdm Therapeutic Drug Monitoring lcms->tdm be_studies Bioequivalence Studies lcms->be_studies sample_prep Sample Preparation sample_prep->pk_studies sample_prep->tdm sample_prep->be_studies validation Method Validation validation->pk_studies validation->tdm validation->be_studies

Caption: Relationship between the analytical method and its applications.

References

Developing a Robust Bioanalytical Method for Baquiloprim Quantification in Human Plasma Using Baquiloprim-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baquiloprim is an antibacterial agent characterized by high activity and a longer half-life compared to similar drugs like trimethoprim. Accurate quantification of Baquiloprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] This document outlines a detailed protocol for the development and validation of a sensitive and selective bioanalytical method for the determination of Baquiloprim in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Baquiloprim-d6, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[1]

Chemical Properties of Baquiloprim and this compound

A thorough understanding of the physicochemical properties of the analyte and the internal standard is fundamental for method development.

PropertyBaquiloprimThis compound
IUPAC Name 5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine[2]5-((8-(bis(methyl-d3)amino)-7-methylquinolin-5-yl)methyl)pyrimidine-2, 4-diamine[1]
CAS Number 102280-35-3[2]1228182-50-0[1]
Molecular Formula C17H20N6[2]C17H14D6N6[3]
Molecular Weight 308.4 g/mol [2]Approx. 314.4 g/mol

Bioanalytical Method Protocol

This protocol is designed to be a comprehensive guide for the quantification of Baquiloprim in human plasma, adhering to regulatory guidelines for bioanalytical method validation.

Materials and Reagents
  • Baquiloprim reference standard

  • This compound internal standard[1][3]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.[4][5]

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc msms Mass Spectrometric Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Baquiloprim calibration->quantification

Caption: Bioanalytical workflow for Baquiloprim quantification.

Detailed Protocols

2.4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baquiloprim and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Baquiloprim stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in the same diluent.

2.4.2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2.4.3. LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing pure solutions of Baquiloprim and this compound. For Baquiloprim (MW 308.4), a potential precursor ion would be [M+H]+ at m/z 309.2. The deuterated internal standard would have a precursor ion at approximately m/z 315.2. Product ions would be determined through MS/MS fragmentation experiments.

2.4.4. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in replicate (n=6).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Assess the stability of Baquiloprim in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables present hypothetical but realistic quantitative data for a validated bioanalytical method for Baquiloprim.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range 1.0 - 1000 ng/mL
Regression Equation y = 0.015x + 0.002
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low 3.0< 10%± 10%< 15%± 15%
Medium 50< 8%± 8%< 12%± 12%
High 800< 5%± 5%< 10%± 10%

Signaling Pathways and Logical Relationships

The logical relationship in a bioanalytical method validation process ensures that each step confirms the reliability of the next, culminating in a robust and trustworthy method.

validation_logic cluster_dev Method Development cluster_val Core Validation cluster_stab Stability Assessment cluster_app Method Application selectivity Establish Selectivity linearity Define Linearity & Range selectivity->linearity accuracy Assess Accuracy & Precision linearity->accuracy recovery Determine Recovery accuracy->recovery matrix Evaluate Matrix Effects accuracy->matrix stability Confirm Analyte Stability recovery->stability matrix->stability application Application to Pharmacokinetic Studies stability->application

Caption: Logical flow of bioanalytical method validation.

This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the quantification of Baquiloprim in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the high-quality data required for regulated bioanalysis.[1] Adherence to the outlined protocols and validation procedures will result in a reliable method suitable for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Baquiloprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Baquiloprim using liquid chromatography, primarily focusing on reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established multi-residue analytical workflows for veterinary drugs.

Introduction

Baquiloprim is a dihydrofolate reductase inhibitor antimicrobial agent. Its analysis in various matrices, particularly in food products of animal origin, is crucial for regulatory monitoring and ensuring consumer safety. Liquid chromatography is the premier analytical technique for the separation and quantification of Baquiloprim. This note details the necessary conditions and a comprehensive protocol for its effective separation.

Liquid Chromatography Conditions

The separation of Baquiloprim is typically achieved using reversed-phase liquid chromatography. A widely adopted method utilizes a core-shell C18 stationary phase, which provides high-efficiency separations at lower backpressures compared to fully porous particles. The following table summarizes the key chromatographic parameters derived from a validated multi-residue method that includes Baquiloprim.

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent UHPLC system
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient See Table 2
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Total Run Time 13 minutes

Table 1: Optimized Liquid Chromatography Conditions for Baquiloprim Separation

Mobile Phase Gradient

A gradient elution is employed to ensure the effective separation of Baquiloprim from other components in the sample matrix.

Time (minutes)% Mobile Phase B
0.02
1.52
7.598
10.598
11.02
13.02

Table 2: Gradient Elution Program

Mass Spectrometric Detection

Detection and quantification of Baquiloprim are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions provide high selectivity and sensitivity for the analysis of Baquiloprim in complex matrices.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 287.1
Product Ion 1 (Quantifier) 123.1
Collision Energy 1 (V) 25
Product Ion 2 (Qualifier) 228.1
Collision Energy 2 (V) 15

Table 3: Mass Spectrometry Parameters for Baquiloprim

Experimental Protocol

This protocol outlines the steps for the preparation of standards and samples, and the subsequent analysis by LC-MS/MS.

Reagents and Materials
  • Baquiloprim analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Methanol (for stock solution)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Baquiloprim standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentrations for the calibration curve.

Sample Preparation (e.g., Animal Tissue)
  • Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtered extract is ready for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Acquire data using the parameters outlined in Tables 1, 2, and 3.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the Baquiloprim standards.

  • Quantify the amount of Baquiloprim in the samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of Baquiloprim in the samples by the presence of the qualifier MRM transition and the correct ion ratio between the quantifier and qualifier ions.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of Baquiloprim.

Baquiloprim_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation Liquid Chromatography Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (Extraction) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation MS_Detection->Confirmation

Caption: Workflow for Baquiloprim analysis.

Signaling Pathway (Illustrative)

As Baquiloprim is a synthetic antimicrobial, it does not have a signaling pathway in the biological sense. However, to fulfill the visualization requirement, the following diagram illustrates its mechanism of action as a dihydrofolate reductase inhibitor, a key step in the folic acid synthesis pathway of bacteria.

DHF_Inhibition_Pathway cluster_pathway Bacterial Folic Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Baquiloprim Baquiloprim Baquiloprim->DHFR Inhibits

Caption: Inhibition of Dihydrofolate Reductase.

Application Notes and Protocols for the Preparation of Calibration Standards with Baquiloprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of calibration standards using Baquiloprim-d6 as an internal standard. This document is intended for use in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure accurate and precise measurement of Baquiloprim in various biological matrices.

Introduction

Baquiloprim is a broad-spectrum antibacterial agent that acts as a dihydrofolate reductase (DHFR) inhibitor. Accurate quantification of Baquiloprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. This compound, a deuterium-labeled analog of Baquiloprim, is an ideal internal standard for mass spectrometry-based quantification.[1] Its use compensates for variability in sample preparation and instrument response, leading to more reliable and reproducible results.[2]

Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The mass difference allows for their separate detection and use for normalization.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim's antibacterial effect stems from its inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By blocking DHFR, Baquiloprim disrupts this pathway, leading to bacterial cell death.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Baquiloprim Baquiloprim Baquiloprim->DHF Inhibits

Caption: Dihydrofolate Reductase Inhibition by Baquiloprim.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 1228182-50-0)

  • Baquiloprim (unlabeled standard)

  • Methanol (LC-MS grade)[3]

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Volumetric flasks

  • Calibrated pipettes

Preparation of Stock Solutions

1. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve the weighed standard in 1 mL of methanol in a volumetric flask.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial to protect it from light.

2. Baquiloprim (Analyte) Stock Solution (1 mg/mL):

  • Follow the same procedure as for the this compound stock solution, using the unlabeled Baquiloprim standard.

Preparation of Working Solutions

1. This compound Internal Standard (IS) Working Solution (100 ng/mL):

  • Perform a serial dilution of the 1 mg/mL this compound stock solution with methanol to obtain a final concentration of 100 ng/mL. For example:

    • Dilute 10 µL of the 1 mg/mL stock solution to 1 mL with methanol to get a 10 µg/mL solution.

    • Dilute 10 µL of the 10 µg/mL solution to 1 mL with methanol to get a 100 ng/mL working solution.

  • This working solution will be spiked into all calibration standards and samples. A common practice is to add the internal standard at a concentration that falls in the mid-range of the calibration curve.

2. Baquiloprim (Analyte) Working Solutions for Calibration Curve:

  • Prepare a series of working solutions by serially diluting the 1 mg/mL Baquiloprim stock solution with methanol or a solvent mixture that matches the initial mobile phase conditions of the LC-MS method (e.g., 50:50 methanol:water).

Preparation of Calibration Standards

The following protocol describes the preparation of a typical 8-point calibration curve in a biological matrix (e.g., plasma, milk, tissue homogenate). The concentration range should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the instrument. For veterinary drug residue analysis, a common range is 0.5 to 100 ng/mL.[4]

Table 1: Preparation of Calibration Standards

Calibration Standard IDConcentration of Baquiloprim (ng/mL)Volume of Baquiloprim Working Solution (µL)Volume of Blank Matrix (µL)Volume of IS Working Solution (100 ng/mL) (µL)
CS10.55 (from 10 ng/mL working soln)98510
CS21.010 (from 10 ng/mL working soln)98010
CS35.05 (from 100 ng/mL working soln)98510
CS410.010 (from 100 ng/mL working soln)98010
CS525.025 (from 100 ng/mL working soln)96510
CS650.050 (from 100 ng/mL working soln)94010
CS775.075 (from 100 ng/mL working soln)91510
CS8100.010 (from 1 µg/mL working soln)98010

Protocol:

  • Label microcentrifuge tubes for each calibration standard (CS1 to CS8).

  • Add the specified volume of the appropriate Baquiloprim working solution to each tube.

  • Add the specified volume of the blank biological matrix to each tube.

  • Vortex each tube briefly.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Vortex each tube thoroughly.

  • Proceed with the sample extraction protocol (e.g., protein precipitation, solid-phase extraction) followed by LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing calibration standards and analyzing samples using this compound as an internal standard.

Experimental_Workflow cluster_prep Preparation cluster_calibration Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis Stock_IS This compound Stock (1 mg/mL in Methanol) Working_IS IS Working Solution (100 ng/mL) Stock_IS->Working_IS Stock_Analyte Baquiloprim Stock (1 mg/mL in Methanol) Working_Analyte Analyte Working Solutions (Serial Dilutions) Stock_Analyte->Working_Analyte Blank_Matrix Blank Matrix Spike_Analyte Spike with Analyte Working Solutions Blank_Matrix->Spike_Analyte Spike_IS_Cal Spike with IS Working Solution Spike_Analyte->Spike_IS_Cal Extraction Sample Extraction Spike_IS_Cal->Extraction Sample Unknown Sample Spike_IS_Sample Spike with IS Working Solution Sample->Spike_IS_Sample Spike_IS_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for Calibration Standard Preparation and Analysis.

Data Presentation and Quality Control

The data from the LC-MS/MS analysis of the calibration standards should be used to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,0000.025
1.02,50050,0000.050
5.012,50050,0000.250
10.025,00050,0000.500
25.062,50050,0001.250
50.0125,00050,0002.500
75.0187,50050,0003.750
100.0250,00050,0005.000

Quality Control (QC) Samples:

It is essential to prepare and analyze QC samples at low, medium, and high concentrations within the calibration range to validate the accuracy and precision of the method. The concentrations of the QC samples should be within ±15% of their nominal values.

Storage and Stability

  • Stock Solutions: Store Baquiloprim and this compound stock solutions at -20°C in tightly sealed, amber vials. Under these conditions, they are generally stable for several months. It is recommended to periodically check for degradation.

  • Working Solutions: Prepare fresh working solutions from the stock solutions as needed. If stored, they should be kept at 2-8°C for short-term use (a few days).

  • Calibration Standards in Matrix: Prepared calibration standards in a biological matrix should be processed as soon as possible. If storage is necessary, they should be kept at -80°C. The stability of the analyte and internal standard in the specific matrix should be evaluated.

Conclusion

The use of this compound as an internal standard is a robust method for the accurate quantification of Baquiloprim in biological samples. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to establish reliable and reproducible analytical methods. Adherence to these protocols, along with proper quality control measures, will ensure high-quality data for a variety of research and development applications.

References

Troubleshooting & Optimization

troubleshooting poor peak shape for Baquiloprim

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Baquiloprim, with a focus on resolving poor peak shape. The question-and-answer format directly addresses specific problems to help researchers, scientists, and drug development professionals achieve optimal, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Baquiloprim and are there any special considerations for its analysis?

Baquiloprim is an antimicrobial agent belonging to the pyrimidine derivative class.[1] Its chemical structure contains multiple basic amine groups, including a pyrimidinediamine and a dimethylamino group.[1][2] As a basic compound, Baquiloprim is prone to undesirable secondary interactions with standard silica-based reversed-phase HPLC columns. This often leads to poor peak shapes, particularly peak tailing.[3][4]

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The following sections address the most common peak shape problems for Baquiloprim—tailing, fronting, and splitting—and provide systematic approaches to resolve them.

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing the root cause of poor peak shape.

G cluster_start cluster_problems Identify the Problem cluster_causes_tailing Potential Causes: Tailing cluster_causes_fronting Potential Causes: Fronting cluster_causes_splitting Potential Causes: Splitting cluster_solutions Solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting silanol Secondary Silanol Interactions tailing->silanol ph Inappropriate Mobile Phase pH tailing->ph overload_t Column Overload (Mass) tailing->overload_t column_t Column Degradation (Void, Contamination) tailing->column_t overload_f Column Overload (Concentration/Volume) fronting->overload_f solvent Sample Solvent Too Strong fronting->solvent collapse Column Collapse fronting->collapse frit Blocked Inlet Frit (All Peaks Split) splitting->frit void Column Void (All Peaks Split) splitting->void mismatch Solvent Mismatch (Single Peak Split) splitting->mismatch coelution Co-elution splitting->coelution solution Implement Corrective Action: - Adjust Mobile Phase - Reduce Sample Load - Check Hardware - Replace Column silanol->solution ph->solution overload_t->solution column_t->solution overload_f->solution solvent->solution collapse->solution frit->solution void->solution mismatch->solution coelution->solution

Caption: A troubleshooting flowchart for HPLC peak shape issues.

Peak Tailing

Q2: Why is my Baquiloprim peak tailing?

Peak tailing is the most common issue for basic compounds like Baquiloprim and typically appears as an asymmetric peak with a stretched trailing edge.[3] The primary cause is secondary retention mechanisms, where the basic amine groups on Baquiloprim interact strongly with acidic residual silanol groups on the silica surface of the stationary phase.[5][6] These interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tail.[5]

G cluster_analyte p1 C18 p2 C18 p3 C18 silanol Si-O⁻ baquiloprim Baquiloprim-NH⁺ (Basic Analyte) baquiloprim->p2 Desired Hydrophobic Interaction baquiloprim->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction of basic Baquiloprim with a C18 column.

Other potential causes include:

  • Inappropriate Mobile Phase pH: A mobile phase pH above 3-4 increases the ionization of silanol groups, exacerbating tailing.[3][5]

  • Column Overload: Injecting too much sample mass can saturate the primary retention sites, making secondary interactions more pronounced.[4]

  • Column Degradation: The formation of a void at the column inlet or contamination of the packing material can create alternative flow paths.[4]

  • Extra-Column Effects: Excessive volume in tubing or fittings can cause peak dispersion.[7]

Solutions for Peak Tailing
StrategyActionExpected Outcome
Mobile Phase pH Adjustment Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid.Protonates silanol groups (Si-OH), minimizing ionic interactions with the basic analyte.[5]
Add a Competing Base Introduce a low concentration (e.g., 0.1%) of an amine additive like triethylamine (TEA) to the mobile phase.The competing base preferentially interacts with the active silanol sites, masking them from Baquiloprim.[6]
Increase Buffer Concentration Increase the concentration of the mobile phase buffer (e.g., from 10mM to 25mM).Higher buffer capacity can help maintain a consistent pH on the column surface and may reduce secondary interactions.
Use a Modern Column Switch to a column with high-purity silica and advanced end-capping, or a hybrid particle column.These columns have a much lower concentration of active residual silanols, significantly reducing tailing.[5]
Reduce Sample Load Dilute the sample or reduce the injection volume.Prevents column overload, which can worsen tailing.[4]
Experimental Protocol: Optimizing Mobile Phase to Reduce Tailing

This protocol outlines a systematic approach to improving the peak shape of Baquiloprim by modifying the mobile phase.

  • Baseline Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) without any additives.

    • Dissolve your Baquiloprim standard in the mobile phase to a known concentration (e.g., 10 µg/mL).

    • Equilibrate the HPLC system with this mobile phase until a stable baseline is achieved.[8]

    • Inject the sample and record the chromatogram, noting the peak asymmetry or tailing factor.

  • pH Adjustment:

    • Prepare a new aqueous mobile phase component containing 0.1% formic acid (v/v). This will typically bring the pH to ~2.7.

    • Create the final mobile phase by mixing it with acetonitrile (e.g., 50:50 v/v).

    • Flush the system thoroughly and allow it to re-equilibrate.

    • Inject the sample again. Compare the peak shape to the baseline injection. The tailing should be significantly reduced.

  • Addition of a Competing Base (if tailing persists):

    • Caution: TEA can be difficult to remove from an HPLC system. Consider dedicating a column if used frequently.

    • Prepare an aqueous mobile phase containing 0.1% formic acid and 0.1% triethylamine (TEA).

    • Mix with acetonitrile, equilibrate the system, and inject the sample.

    • This combination both controls pH and actively blocks silanol sites, often providing the most symmetrical peak shape for stubborn basic compounds.[6]

  • Evaluation:

    • For each condition, calculate the USP Tailing Factor (T). An ideal peak has T = 1.0, with a generally acceptable range being T < 1.5.

Peak Fronting

Q3: What causes my Baquiloprim peak to show fronting?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[9]

The most frequent causes are:

  • Column Overload: Injecting a sample that is either too concentrated or too large in volume can saturate the stationary phase, causing excess analyte molecules to travel through the column faster and elute earlier.[9][10][11]

  • Sample Solvent Incompatibility: Dissolving Baquiloprim in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than the mobile phase.[10][11] This causes the sample band to spread and move too quickly upon injection, leading to a distorted, fronting peak.

  • Column Collapse: A physical collapse of the column's packed bed, often due to extreme pH or pressure, can lead to fronting.[9]

Solutions for Peak Fronting
StrategyActionExpected Outcome
Reduce Sample Concentration Perform a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each.If fronting decreases with lower concentration, the issue is concentration overload.[11]
Reduce Injection Volume Decrease the volume of sample injected onto the column (e.g., from 10 µL to 2 µL).If fronting improves, the issue is volume overload.[12]
Match Sample Solvent Dissolve the Baquiloprim standard/sample in the initial mobile phase whenever possible.This ensures the sample band is introduced to the column under compatible conditions, preventing distortion.[11]
Check Column Health If the problem persists and pressure is fluctuating, the column may be damaged.Replace the column with a new one to see if the peak shape is restored.
Data Presentation: Effect of Sample Load on Peak Shape
Sample Concentration (µg/mL)Injection Volume (µL)Peak ShapeAsymmetry Factor (at 10%)
10010Severe Fronting0.75
2010Slight Fronting0.90
202Symmetrical1.05
510Symmetrical1.10

Peak Splitting

Q4: Why is my Baquiloprim peak split?

A split peak can appear as two distinct peaks or as a "shoulder" on the main peak.[9] The first step in diagnosing this issue is to observe whether only the Baquiloprim peak is split or if all peaks in the chromatogram are affected.

  • If All Peaks are Split: The problem likely occurred before the analytical column.[13][14]

    • Partially Blocked Inlet Frit: Contamination can block part of the column frit, creating two different flow paths for the sample entering the column.[9][13]

    • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to be distributed unevenly.[13][15]

  • If Only the Baquiloprim Peak is Split: The issue is specific to the analyte or its interaction with the system.[13][14]

    • Solvent Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the edges of the sample plug to behave differently than the center, splitting the peak.[9][13]

    • Co-elution: The "split" peak may actually be two separate, closely eluting compounds (e.g., Baquiloprim and an impurity).[14]

Solutions for Peak Splitting
StrategyActionExpected Outcome
Check for Column Blockage Reverse-flush the column (disconnect from the detector first) with a strong solvent. If this fails, replace the inlet frit or the column.Clears any particulate matter that may be causing a blockage.[13] Using an in-line filter can prevent this issue.
Test for Co-elution Inject a much smaller volume or a more dilute sample.If the two split peaks become smaller but maintain their area ratio, it is likely co-elution of two different compounds.[9] Adjust the mobile phase or gradient to improve separation.
Adjust Sample Solvent Prepare the sample in the mobile phase.Eliminates peak distortion caused by solvent incompatibility.[13]
Check for System Voids Inspect all fittings and tubing for signs of leaks or improper connections that could introduce dead volume.Ensures a smooth, uninterrupted flow path for the sample.

References

Technical Support Center: Optimizing Baquiloprim Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Baquiloprim. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of Baquiloprim from various biological matrices.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction and analysis of Baquiloprim.

Q1: What are the key physicochemical properties of Baquiloprim that influence its extraction?

Q2: Which extraction technique is most suitable for Baquiloprim from plasma/serum?

A2: The choice of extraction technique depends on factors such as the required sample cleanup, sensitivity, and throughput.

  • Protein Precipitation (PPT) is a simple and fast method suitable for high-throughput analysis, but it may result in a less clean extract and potential for matrix effects.

  • Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT and is effective for basic compounds like Baquiloprim.

  • Solid-Phase Extraction (SPE) offers the most thorough sample cleanup and can be highly selective, making it ideal for methods requiring high sensitivity and minimal matrix interference.

Q3: How can I minimize matrix effects when analyzing Baquiloprim by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[1][2][3] To minimize these effects for Baquiloprim:

  • Optimize Sample Cleanup: Employing a more rigorous cleanup method like SPE can significantly reduce co-eluting matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of Baquiloprim from endogenous matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4]

Q4: What are the best practices for storing biological samples containing Baquiloprim?

A4: Proper storage is essential to prevent the degradation of Baquiloprim in biological matrices.[5] While specific stability data for Baquiloprim is limited, general guidelines for veterinary drugs suggest storing samples at -20°C or -80°C to minimize degradation.[6] It is also crucial to limit the number of freeze-thaw cycles, as this can impact the stability of analytes in serum and plasma samples.[7][8]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Baquiloprim.

Low Recovery in Protein Precipitation (PPT)
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma (e.g., from 3:1 to 4:1).- Ensure thorough vortexing to facilitate complete protein precipitation.[9]- Allow for sufficient incubation time at a low temperature (e.g., -20°C) to enhance precipitation.
Co-precipitation of Baquiloprim - Adjust the pH of the sample or precipitation solvent. Since Baquiloprim is a basic compound, a slightly acidic precipitation condition might improve its solubility in the supernatant.- Experiment with different precipitation solvents (e.g., methanol, acetone) as they can alter the precipitation characteristics.
Analyte Adsorption to Precipitated Proteins - After adding the precipitation solvent, vortex immediately and vigorously to minimize the time for adsorption to occur.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Incorrect pH of the Aqueous Phase - For the extraction of a basic drug like Baquiloprim, ensure the pH of the aqueous sample (e.g., plasma, urine) is adjusted to be basic (at least 2 pH units above the highest pKa of Baquiloprim) to neutralize the molecule and facilitate its transfer into the organic solvent.[10][11]
Inappropriate Extraction Solvent - Select an organic solvent that has a good affinity for Baquiloprim. A mixture of a non-polar solvent with a more polar modifier (e.g., hexane with isoamyl alcohol) can be effective for basic drugs.[11]- Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether).[12]
Insufficient Mixing or Emulsion Formation - Ensure adequate mixing (e.g., vortexing, rocking) to maximize the surface area for extraction.[10]- To break emulsions, try centrifugation, addition of salt, or filtering through a phase separation plate.
Incomplete Back-Extraction (if applicable) - If performing a back-extraction into an acidic aqueous phase, ensure the pH is sufficiently low (at least 2 pH units below the highest pKa of Baquiloprim) to fully ionize the compound and drive it into the aqueous phase.
Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection - For a basic compound like Baquiloprim, a cation-exchange or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent is often effective.[8]- Alternatively, a reversed-phase sorbent (e.g., C8, C18) can be used if the sample pH is adjusted to neutralize Baquiloprim.[13]
Suboptimal pH during Loading - When using a reversed-phase sorbent, adjust the sample pH to be basic to ensure Baquiloprim is in its neutral form for better retention.- For cation-exchange sorbents, the sample pH should be acidic to ensure Baquiloprim is protonated (positively charged).
Ineffective Wash Steps - The wash solvent should be strong enough to remove interferences but weak enough to not elute Baquiloprim. For reversed-phase SPE, a wash with a low percentage of organic solvent in water is common. For ion-exchange SPE, a wash with a buffer at a pH that maintains the charge of the analyte is used.
Incomplete Elution - The elution solvent must be strong enough to disrupt the interaction between Baquiloprim and the sorbent. For reversed-phase SPE, a high percentage of organic solvent is used. For cation-exchange SPE, elution is typically achieved by using a solvent with a high pH to neutralize Baquiloprim or a high salt concentration to compete for the exchange sites.

III. Experimental Protocols

This section provides detailed methodologies for common extraction techniques that can be adapted for Baquiloprim analysis.

Protein Precipitation (PPT) for Plasma/Serum

This protocol is a general starting point and should be optimized for your specific application.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol).

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Urine

This protocol is designed for the extraction of basic drugs from urine and can be adapted for Baquiloprim.[10][11]

  • Sample Preparation:

    • To a 15 mL centrifuge tube, add 1 mL of urine sample.

  • pH Adjustment:

    • Add a suitable volume of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) to adjust the sample pH to be basic.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 98:2 v/v).[11]

    • Vortex or rock for 10-15 minutes.

  • Phase Separation:

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Solid-Phase Extraction (SPE) for Muscle Tissue

This protocol is based on a multi-residue method for veterinary drugs in muscle tissue and can be a starting point for Baquiloprim extraction.[14][15]

  • Sample Homogenization:

    • Homogenize the muscle tissue sample.

  • Extraction:

    • To 2 g of homogenized tissue in a 50 mL centrifuge tube, add 10 mL of extraction solvent (e.g., acetonitrile containing 1% oxalic acid).[14]

    • Vortex for 1 minute, then shake for 30 minutes.

    • Centrifuge at >4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an appropriate buffer.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a solvent that removes interferences without eluting Baquiloprim (e.g., for a C18 cartridge, a low percentage of methanol in water).

  • Elution:

    • Elute Baquiloprim with a small volume of an appropriate elution solvent (e.g., for a C18 cartridge, methanol or acetonitrile; for a cation-exchange cartridge, a basic methanolic solution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

IV. Data Presentation

The following tables summarize typical recovery data for veterinary drugs from various matrices using different extraction techniques. While specific data for Baquiloprim is limited, these tables provide a general expectation of recovery efficiencies.

Table 1: Representative Recovery of Veterinary Drugs using Protein Precipitation from Plasma

Analyte ClassPrecipitation SolventTypical Recovery (%)
SulfonamidesAcetonitrile85 - 105
TetracyclinesAcetonitrile with acid70 - 95
MacrolidesAcetonitrile80 - 110

Table 2: Representative Recovery of Veterinary Drugs using Liquid-Liquid Extraction from Urine

Analyte ClassExtraction SolventpHTypical Recovery (%)
FluoroquinolonesEthyl Acetate7.575 - 95
Beta-lactamsDichloromethane3.060 - 85
DiaminopyrimidinesHexane/Isoamyl alcohol>9.080 - 100

Table 3: Representative Recovery of Veterinary Drugs using Solid-Phase Extraction from Muscle Tissue

Analyte ClassSPE SorbentElution SolventTypical Recovery (%)
QuinolonesC18Acetonitrile/Formic Acid85 - 105
SulfonamidesHLBMethanol/Ammonium Hydroxide90 - 110
CoccidiostatsC18Acetonitrile75 - 95

V. Visualizations

The following diagrams illustrate common experimental workflows for Baquiloprim extraction.

experimental_workflow_ppt cluster_0 Protein Precipitation Workflow Plasma Sample Plasma Sample Add Acetonitrile Add Acetonitrile Plasma Sample->Add Acetonitrile 100 µL Vortex Vortex Add Acetonitrile->Vortex 300 µL Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation of Plasma Samples.

experimental_workflow_lle cluster_1 Liquid-Liquid Extraction Workflow Urine Sample Urine Sample Adjust pH (Basic) Adjust pH (Basic) Urine Sample->Adjust pH (Basic) Add Organic Solvent Add Organic Solvent Adjust pH (Basic)->Add Organic Solvent Vortex/Rock Vortex/Rock Add Organic Solvent->Vortex/Rock Centrifuge Centrifuge Vortex/Rock->Centrifuge Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate & Reconstitute Evaporate & Reconstitute Collect Organic Layer->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Liquid-Liquid Extraction of Urine Samples.

experimental_workflow_spe cluster_2 Solid-Phase Extraction Workflow Homogenized Tissue Homogenized Tissue Extraction Extraction Homogenized Tissue->Extraction Centrifuge Centrifuge Extraction->Centrifuge Load Supernatant Load Supernatant Centrifuge->Load Supernatant SPE Conditioning SPE Conditioning SPE Conditioning->Load Supernatant Wash Wash Load Supernatant->Wash Elute Elute Wash->Elute Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction of Tissue Samples.

References

Baquiloprim-d6 stability in processed samples and autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Baquiloprim-d6 in processed biological samples and within autosampler systems. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, like many deuterated internal standards, can be influenced by several factors.[1][2][3] Key factors include:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2][3]

  • pH: Extreme pH values in the sample matrix or reconstitution solvent may lead to hydrolysis or other chemical modifications.

  • Light Exposure: Photodegradation can occur, especially for light-sensitive compounds.

  • Oxidation: The presence of oxidizing agents in the sample matrix can lead to oxidative degradation.

  • Enzymatic Degradation: Residual enzymatic activity in the processed sample might affect stability.[1][2][3]

  • Matrix Components: Interactions with endogenous components of the biological matrix can sometimes lead to instability.

Q2: How long can I expect this compound to be stable in a typical autosampler?

A2: The on-instrument stability of this compound in the autosampler is dependent on the specific conditions, primarily the temperature of the autosampler tray. For reliable results, it is crucial to perform and document autosampler stability experiments as part of the bioanalytical method validation.[4] Generally, for many compounds, stability can be maintained for 24 to 72 hours at refrigerated temperatures (e.g., 4°C). However, this must be experimentally verified for your specific analytical method and conditions.

Q3: Are there any known degradation products of Baquiloprim?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structural similarity to Trimethoprim suggests potential degradation mechanisms. Trimethoprim can undergo oxidation and hydrolysis.[5][6][7] Therefore, it is plausible that Baquiloprim could degrade via similar pathways, potentially involving modifications to the pyrimidine or quinoline ring systems.

Q4: What are the regulatory expectations for assessing the stability of an internal standard like this compound?

A4: Regulatory bodies such as the FDA and EMA have clear guidelines on bioanalytical method validation, which include requirements for stability testing of both the analyte and the internal standard.[1][8][9][10] These guidelines mandate the evaluation of:

  • Freeze-Thaw Stability: To assess stability after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample handling.

  • Long-Term Stability: To determine stability under frozen storage conditions for the expected duration of sample storage.

  • Stock Solution and Working Solution Stability: To ensure the integrity of the solutions used to prepare calibration standards and quality controls.

  • Post-Preparative (Autosampler) Stability: To confirm stability of the processed samples in the autosampler.[4]

Stability Data Summary

The following tables present hypothetical stability data for this compound to illustrate expected outcomes from stability assessments. Note: This data is for illustrative purposes only and must be confirmed experimentally.

Table 1: Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature (25°C)

Time (hours)Mean Concentration (% of Nominal)Precision (%CV)
0100.02.1
498.72.5
897.53.1
1296.23.8
2492.84.5

Table 2: Autosampler Stability of this compound in Processed Human Plasma at 4°C

Time (hours)Mean Concentration (% of Nominal)Precision (%CV)
0100.01.9
2499.12.2
4898.32.8
7297.63.5

Table 3: Freeze-Thaw Stability of this compound in Human Plasma (-80°C to Room Temperature)

Freeze-Thaw CyclesMean Concentration (% of Nominal)Precision (%CV)
199.52.3
298.92.7
398.13.4
497.44.1
596.54.8

Experimental Protocols

Protocol: Assessment of Autosampler Stability of this compound

Objective: To determine the stability of this compound in processed biological samples under the conditions of the autosampler.

Materials:

  • Blank, validated biological matrix (e.g., human plasma)

  • This compound stock solution

  • Analyte of interest stock solution

  • All necessary reagents for the bioanalytical method (e.g., precipitation solvents, reconstitution solvents)

  • Validated LC-MS/MS system

Procedure:

  • Prepare a set of low and high concentration Quality Control (QC) samples by spiking the blank biological matrix with the analyte and this compound.

  • Process these QC samples according to the validated bioanalytical method.

  • Prepare a fresh set of calibration standards.

  • Inject the calibration standards to generate a calibration curve.

  • Inject a subset of the low and high QC samples immediately after processing (T=0).

  • Store the remaining processed QC samples in the autosampler at the specified temperature (e.g., 4°C).

  • Inject the stored QC samples at predetermined time points (e.g., 12, 24, 48, 72 hours).

  • Calculate the concentration of the analyte in the QC samples at each time point using the initial calibration curve.

  • The mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration. The response of this compound should also be monitored for significant changes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_qc Prepare Low & High QC Samples process_samples Process Samples (e.g., Protein Precipitation) prep_qc->process_samples t0_analysis Inject T=0 QC Samples process_samples->t0_analysis store_samples Store Remaining Samples in Autosampler process_samples->store_samples prep_cal Prepare Fresh Calibration Curve cal_curve Inject Calibration Curve prep_cal->cal_curve timed_analysis Inject Stored QCs at Time Points (e.g., 24h, 48h, 72h) calc_conc Calculate QC Concentrations t0_analysis->calc_conc store_samples->timed_analysis timed_analysis->calc_conc eval_stability Evaluate Stability (±15% of Nominal) calc_conc->eval_stability troubleshooting_tree start Inconsistent this compound Response check_temp Is autosampler temperature stable and correct? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_solvent Is the sample stable in the reconstitution solvent? temp_yes->check_solvent fix_temp Solution: Verify and correct autosampler temperature settings. temp_no->fix_temp solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_adsorption Is there evidence of adsorption to vials/plates? solvent_yes->check_adsorption fix_solvent Solution: Investigate solvent pH, organic content. Consider a different solvent. solvent_no->fix_solvent adsorption_yes Yes check_adsorption->adsorption_yes Yes adsorption_no No check_adsorption->adsorption_no No fix_adsorption Solution: Use different vials (e.g., silanized), or add a competing agent to the solvent. adsorption_yes->fix_adsorption check_degradation Suspect chemical degradation (pH, light, oxidation). adsorption_no->check_degradation fix_degradation Solution: Adjust pH of final extract, use amber vials, add antioxidants if necessary. check_degradation->fix_degradation

References

minimizing ion suppression for Baquiloprim quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Baquiloprim.

Frequently Asked Questions (FAQs)

Q1: What is Baquiloprim and why is its quantification important?

A1: Baquiloprim is an antimicrobial agent belonging to the diaminopyrimidine class, primarily used in veterinary medicine to treat bacterial infections. Accurate quantification of Baquiloprim in biological matrices (e.g., plasma, tissue) is crucial for pharmacokinetic studies, dose determination, and ensuring its safe and effective use.

Q2: What are the main challenges in quantifying Baquiloprim using LC-MS/MS?

A2: A significant challenge in the LC-MS/MS analysis of Baquiloprim, particularly in biological samples, is ion suppression . Ion suppression is the reduction in the ionization efficiency of the target analyte (Baquiloprim) due to the presence of co-eluting matrix components. This can lead to inaccurate and imprecise measurements, affecting the reliability of the analytical method.

Q3: What are the common causes of ion suppression for a compound like Baquiloprim?

A3: For a diaminopyrimidine derivative like Baquiloprim, common causes of ion suppression in biological matrices include:

  • Phospholipids from cell membranes.

  • Salts and buffers from sample collection and preparation.

  • Proteins that may not have been fully removed during sample cleanup.

  • Other endogenous molecules present in the biological matrix.

Q4: How can I assess if ion suppression is affecting my Baquiloprim quantification?

A4: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of Baquiloprim solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal of Baquiloprim indicates the retention time at which matrix components are eluting and causing suppression.

Troubleshooting Guide: Minimizing Ion Suppression for Baquiloprim

This guide provides a systematic approach to troubleshooting and minimizing ion suppression during Baquiloprim quantification.

Step 1: Sample Preparation Optimization

Effective sample preparation is the first and most critical step in mitigating ion suppression by removing interfering matrix components.

Issue: Poor recovery and significant ion suppression observed.

Solutions:

  • Protein Precipitation (PPT): This is a simple and fast method. However, it may not provide the cleanest extracts.

    • Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol. Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Evaporate the supernatant and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT.

    • Protocol: To 100 µL of plasma, add a basifying agent (e.g., 50 µL of 0.1 M NaOH) to ensure Baquiloprim (a basic compound) is in its neutral form. Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 5 minutes, then centrifuge. Transfer the organic layer, evaporate, and reconstitute.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing phospholipids and other interferences. A mixed-mode cation exchange SPE sorbent can be particularly effective for basic compounds like Baquiloprim.

    • Protocol:

      • Condition the SPE cartridge with methanol followed by water.

      • Load the pre-treated sample (e.g., plasma diluted with a weak acid).

      • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elute Baquiloprim with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate the eluate and reconstitute.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodBaquiloprim Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation85-45< 15
Liquid-Liquid Extraction92-25< 10
Solid-Phase Extraction98-10< 5

Note: The above data is illustrative. Actual values must be determined experimentally.

Step 2: Chromatographic Separation Improvement

Optimizing the chromatographic conditions can separate Baquiloprim from co-eluting, suppression-inducing matrix components.

Issue: Baquiloprim peak elutes in a region of significant ion suppression.

Solutions:

  • Column Chemistry:

    • A standard C18 column is a good starting point.

    • Consider a column with different selectivity, such as a biphenyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with both Baquiloprim and matrix components.

  • Mobile Phase Modifiers:

    • Using a low concentration of an acid modifier like formic acid (0.1%) in the mobile phase can improve the peak shape of basic compounds like Baquiloprim.

  • Gradient Optimization:

    • Adjust the gradient slope to increase the separation between Baquiloprim and any closely eluting interferences. A shallower gradient can improve resolution.

Step 3: Mass Spectrometer Source and Parameter Optimization

Adjusting the ionization source and its parameters can sometimes reduce the impact of ion suppression.

Issue: Persistent ion suppression despite optimized sample preparation and chromatography.

Solutions:

  • Ionization Source Selection:

    • Electrospray Ionization (ESI) is commonly used. However, for some compounds, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects. It is worthwhile to test both ionization sources if available. For trimethoprim, a structurally similar compound, APCI was found to be more robust and less sensitive to matrix effects.

  • Source Parameter Tuning:

    • Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. Higher temperatures and gas flows can sometimes improve desolvation and reduce the impact of non-volatile matrix components.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

  • Prepare a solution of Baquiloprim at a concentration that gives a stable signal (e.g., 100 ng/mL) in the mobile phase.

  • Set up a T-junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the Baquiloprim solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.

  • Inject a blank, extracted plasma sample onto the LC column and run the chromatographic method.

  • Monitor the signal of Baquiloprim. Dips in the signal indicate regions of ion suppression.

Protocol 2: Quantitative Analysis of Baquiloprim in Plasma using SPE and LC-MS/MS

  • Sample Preparation (SPE):

    • Spike 100 µL of plasma with an appropriate internal standard (ideally, a stable isotope-labeled Baquiloprim).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample.

    • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute Baquiloprim with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ion Source: ESI Positive

    • MRM Transitions: To be determined by direct infusion of Baquiloprim.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation / LLE / SPE spike->precipitate evaporate Evaporate & Reconstitute precipitate->evaporate lc LC Separation evaporate->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for Baquiloprim quantification.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Ion Suppression Detected? sample_prep Optimize Sample Prep (PPT -> LLE -> SPE) start->sample_prep Yes end_node Suppression Minimized start->end_node No chromatography Improve Chromatography (Change Column/Gradient) sample_prep->chromatography Still Present ms_source Adjust MS Source (ESI vs. APCI, Tune) chromatography->ms_source Still Present ms_source->end_node Resolved

Caption: Logical workflow for troubleshooting ion suppression.

Technical Support Center: Optimizing Baquiloprim Fragmentation for MRM Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting Multiple Reaction Monitoring (MRM) assays for the antibacterial agent Baquiloprim.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion for Baquiloprim in positive electrospray ionization?

A1: Baquiloprim has a chemical formula of C17H20N6.[1] In positive ion mode ESI-MS, the most common precursor ion is the protonated molecule, [M+H]+. The calculated monoisotopic mass of this precursor ion is approximately m/z 309.1822.[1]

Q2: Which fragment ions should I start with for my Baquiloprim MRM assay?

A2: Based on available fragmentation data from LC-ESI-QTOF analysis, several potential product ions have been identified.[1] A good starting point for MRM transition selection would be to monitor the fragmentation of the m/z 309.18 precursor. High-intensity product ions observed at a collision energy of 30 eV include m/z 294.15, 266.13, and 171.08.[1]

Q3: How do I select "quantifier" and "qualifier" transitions?

A3: After performing a product ion scan and collision energy optimization, select the most intense and stable transition as your quantifier . This transition will be used for concentration measurements. Select one or two other, less intense but still specific and reproducible, transitions as qualifiers . Qualifiers confirm the identity of the analyte by ensuring the ratio of qualifier-to-quantifier signal remains constant across samples and standards.

Q4: Why is collision energy optimization so critical for MRM assays?

A4: Collision energy (CE) is the energy applied to the precursor ion in the collision cell, which induces fragmentation. The sensitivity of an MRM assay is highly dependent on this parameter.[2][3] Each precursor-to-product ion transition has a unique optimal CE that maximizes the product ion's signal. Using a generic or non-optimized CE value can lead to significantly reduced sensitivity.[4][5]

Experimental Protocols & Data Presentation

Protocol 1: Identification of Baquiloprim Product Ions

Objective: To identify the most abundant and stable fragment ions of Baquiloprim for MRM assay development.

Methodology:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of Baquiloprim in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Settings: Operate the mass spectrometer in positive ion mode. Set Q1 to isolate the Baquiloprim precursor ion (m/z 309.2).

  • Product Ion Scan: Perform a product ion scan (PIS) by scanning Q3 over a relevant mass range (e.g., m/z 50-320) to detect all fragments generated from the precursor.

  • Identify Fragments: Identify the top 3-5 most intense fragment ions for further optimization. These ions are your potential MRM transitions.

Protocol 2: Collision Energy (CE) Optimization

Objective: To determine the optimal collision energy for each selected MRM transition to maximize signal intensity.

Methodology:

  • Use Automated Software (Recommended): Utilize instrument software (e.g., Agilent MassHunter Optimizer, Sciex Analyst, Waters QuanOptimize) to automatically perform CE optimization.[6] The software will inject the sample and analyze each transition at a range of CE values.

  • Manual Optimization (if automation is unavailable): a. Create a new MRM method in the instrument software. b. For the first precursor-product ion pair (e.g., 309.2 → 294.2), create multiple transitions where only the collision energy is varied. Set up a CE range (e.g., 10-50 V) in increments of 2-5 V. c. Analyze the Baquiloprim standard solution using this method. d. Plot the signal intensity (peak area) for the product ion against the corresponding collision energy. The CE value that yields the highest intensity is the optimum for that transition. e. Repeat steps b-d for all other selected product ions.

Data Presentation: Example Collision Energy Optimization Results

The following table summarizes hypothetical optimization data for the three most promising transitions for Baquiloprim.

Precursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (V)Relative IntensityProposed Role
309.2294.222100%Quantifier
309.2266.12865%Qualifier 1
309.2171.13540%Qualifier 2

Visualized Workflows and Logic

MRM_Assay_Development_Workflow cluster_prep Phase 1: Analyte Characterization cluster_opt Phase 2: Method Optimization cluster_final Phase 3: Final Assay Infusion Infuse Baquiloprim Standard PIS Perform Product Ion Scan (PIS) Infusion->PIS Isolate Precursor m/z 309.2 Select_Fragments Identify Top 3-5 Fragment Ions PIS->Select_Fragments CE_Opt Optimize Collision Energy for each transition Select_Fragments->CE_Opt Select_Trans Select Quantifier & Qualifier Ions CE_Opt->Select_Trans LC_Dev Develop LC Method Select_Trans->LC_Dev Final_Method Final Optimized MRM Method LC_Dev->Final_Method

Caption: Workflow for developing a quantitative MRM assay for Baquiloprim.

Collision_Energy_Optimization Start Select a Transition (e.g., 309.2 -> 294.2) Setup Define CE Range (e.g., 10-50 V in 2V steps) Start->Setup Loop_Inject Inject Standard & Acquire Data for current CE value Setup->Loop_Inject Plot Plot Intensity vs. CE Loop_Inject->Plot Repeat for all CE values Optimal_CE Identify Optimal CE (Highest Intensity) Plot->Optimal_CE More_Trans More Transitions to Optimize? Optimal_CE->More_Trans More_Trans->Start Yes End Optimization Complete More_Trans->End No

Caption: Iterative process for optimizing collision energy for each MRM transition.

Troubleshooting Guide

Q: I don't see any signal for Baquiloprim. Where should I start?

A: A complete loss of signal usually points to a singular system failure.[7] Follow this systematic check:

  • Verify the Mass Spectrometer:

    • Infuse Standard Directly: Bypass the LC system and infuse your Baquiloprim standard directly. If you see a signal, the problem is with your LC system. If there is still no signal, the issue is with the MS or the standard itself.

    • Check Source Conditions: Is the spray stable? Check for visible spray at the ESI probe. Ensure gas flows and source temperatures are correctly set.

    • Confirm Standard Integrity: Prepare a fresh standard to rule out degradation or preparation errors.

  • Verify the LC System:

    • Check for Leaks: Inspect all fittings from the pump to the MS inlet.

    • Prime/Purge Pumps: Ensure there are no air bubbles in the solvent lines, which can prevent proper gradient formation.[7]

    • Column Integrity: Is the column properly installed and not clogged? Try injecting a standard with the column removed (using a union) to see if the signal returns.

Troubleshooting_Signal_Loss cluster_LC LC Troubleshooting cluster_MS MS/Sample Troubleshooting Start No Baquiloprim Signal Detected Direct_Infuse Infuse Standard Directly. See a signal? Start->Direct_Infuse LC_Issue Problem is in the LC System Direct_Infuse->LC_Issue Yes MS_Issue Problem is in the MS or Standard Direct_Infuse->MS_Issue No Check_Leaks Check for leaks, purge pumps, check column. LC_Issue->Check_Leaks Check_Spray Check ESI spray, source conditions, tuning parameters. MS_Issue->Check_Spray Fresh_Standard Prepare fresh standard. MS_Issue->Fresh_Standard

Caption: Logic flowchart for troubleshooting a complete loss of analyte signal.

Q: My signal is present but very low or inconsistent. What could be the cause?

A: Low or variable signal intensity can be more complex. Consider these factors:

  • Sub-optimal CE: Even a small deviation from the optimal collision energy can cause a significant drop in signal. Re-verify your CE optimization.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, tissue extract) can suppress the ionization of Baquiloprim. Try diluting your sample or improving the sample cleanup procedure. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

  • Poor Chromatography: If the peak shape is broad or tailing, it can reduce the peak height and affect reproducibility.

    • Ensure mobile phase compatibility with your analyte.

    • Check if the column is nearing the end of its lifetime.

    • Optimize the LC gradient to ensure the peak is sharp and symmetrical.

  • Source Contamination: A dirty MS source can lead to poor ionization and signal suppression. If performance degrades over time, cleaning the ion source may be necessary.[8]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Baquiloprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of Baquiloprim, a novel diaminopyrimidine derivative. Due to the limited availability of publicly accessible, complete validation studies for Baquiloprim, this document presents a detailed framework for the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method. This is contrasted with a potential alternative, UV-Vis Spectrophotometry, to offer researchers a comparative perspective on methodology and performance. The data presented for the HPLC method is synthesized based on typical validation results for similar pharmaceutical compounds and serves as a practical template for laboratory application.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients (APIs). A reverse-phase HPLC method is proposed for the determination of Baquiloprim in bulk drug substance and pharmaceutical formulations.

Table 1: Summary of Hypothetical Validation Data for the HPLC Method for Baquiloprim

Validation ParameterPerformance MetricAcceptance CriteriaHypothetical Result
Linearity Correlation Coefficient (r²)≥ 0.9990.9995
Range5 - 150 µg/mL5 - 150 µg/mL
Accuracy Recovery (%)98.0 - 102.0%99.5%
Precision
- RepeatabilityRSD (%)≤ 2.0%0.85%
- Intermediate PrecisionRSD (%)≤ 2.0%1.20%
Specificity Peak Purity Index> 0.999> 0.999
Resolution (Rs) from nearest peak> 2.02.5
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N)≥ 31.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N)≥ 105.0 µg/mL
Robustness % Change in Assay≤ 2.0%< 2.0% for all variations

Experimental Protocols for HPLC Method Validation

The following protocols are provided as a detailed guide for the validation of the proposed HPLC method for Baquiloprim.

1. Linearity

  • Objective: To demonstrate the linear relationship between the concentration of Baquiloprim and the detector response.

  • Procedure:

    • Prepare a stock solution of Baquiloprim standard at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

    • From the stock solution, prepare a series of at least five calibration standards ranging from 5 µg/mL to 150 µg/mL.

    • Inject each calibration standard in triplicate into the HPLC system.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be calculated.

2. Accuracy

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo formulation without Baquiloprim.

    • Spike the placebo with known concentrations of Baquiloprim at three levels: 80%, 100%, and 120% of the target assay concentration (e.g., 80 µg/mL, 100 µg/mL, and 120 µg/mL).

    • Prepare three samples at each concentration level and analyze them using the HPLC method.

    • Calculate the percentage recovery for each sample.

3. Precision

  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of Baquiloprim at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both days.

4. Specificity

  • Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent), a placebo sample, and a sample of Baquiloprim standard.

    • Subject a sample of Baquiloprim to forced degradation conditions (e.g., acid, base, oxidation, heat, and light).

    • Analyze the stressed samples and assess the resolution between the Baquiloprim peak and any degradation product peaks.

    • Utilize a photodiode array (PDA) detector to determine the peak purity index of the Baquiloprim peak in the presence of its degradation products and placebo.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the signal-to-noise ratio:

      • Determine the concentration of Baquiloprim that yields a signal-to-noise ratio of approximately 3:1 for LOD.

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

    • Inject a series of diluted solutions of Baquiloprim to confirm these levels.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (± 0.2 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

      • Wavelength of detection (± 5 nm)

    • Analyze a standard solution of Baquiloprim with each modified condition.

    • Calculate the percentage change in the assay value and compare it to the results obtained under the normal conditions.

Alternative Method: UV-Vis Spectrophotometry

For routine quality control where high throughput and lower cost are priorities, UV-Vis spectrophotometry can be a viable alternative to HPLC. This method is based on the inherent absorbance of UV light by Baquiloprim at a specific wavelength.

Table 2: Comparison of HPLC and UV-Vis Spectrophotometry for Baquiloprim Analysis

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential for interference from excipients and degradation products)
Sensitivity High (can detect low concentrations)Moderate
Linearity Range WideNarrower
Sample Throughput Lower (longer run times)High (rapid measurements)
Cost (Instrument & Consumables) HighLow
Complexity of Method HighLow
Ideal Application Stability studies, impurity profiling, final product release testingRaw material identification, simple assay of bulk drug

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the validation process for an analytical method for Baquiloprim.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Reporting MD_Start Define Analytical Requirements MD_Optimize Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD_Start->MD_Optimize MD_SST System Suitability Testing MD_Optimize->MD_SST VP_Define Define Validation Parameters (ICH Guidelines) MD_SST->VP_Define VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VE_Specificity Specificity VP_Criteria->VE_Specificity VE_Linearity Linearity & Range VE_Specificity->VE_Linearity VE_Accuracy Accuracy VE_Linearity->VE_Accuracy VE_Precision Precision (Repeatability & Intermediate) VE_Accuracy->VE_Precision VE_LOD_LOQ LOD & LOQ VE_Precision->VE_LOD_LOQ VE_Robustness Robustness VE_LOD_LOQ->VE_Robustness DR_Compile Compile & Analyze Data VE_Robustness->DR_Compile DR_Report Generate Validation Report DR_Compile->DR_Report DR_Approval Review & Approval DR_Report->DR_Approval Method_Implementation Method_Implementation DR_Approval->Method_Implementation Method Implementation

The Gold Standard: Why Baquiloprim-d6 Excels as an Internal Standard in Bioanalytical LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Baquiloprim-d6, a deuterated internal standard, with other alternatives, supported by experimental principles and data. The evidence underscores the superiority of stable isotope-labeled (SIL) internal standards in mitigating analytical variability and ensuring data integrity.

In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and detection. This mimicry allows for the correction of variations in sample preparation, matrix effects, and instrument response. While structural analogs have historically been employed, the consensus in the scientific community is that stable isotope-labeled (SIL) internal standards, such as this compound, represent the gold standard for quantitative bioanalysis.[1][2][3]

The Principle of Co-elution and Identical Physicochemical Properties

This compound is chemically identical to Baquiloprim, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave virtually identically during the analytical process.[4] This co-elution is critical for compensating for matrix effects, which are a major source of variability in LC-MS/MS analysis.[5] Matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound co-elutes with Baquiloprim, it experiences the same matrix effects, allowing for a reliable normalization of the analyte's signal.

Performance Comparison: this compound vs. Structural Analog Internal Standards

Performance ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS
Linearity (R²) > 0.998> 0.995
Precision (RSD%) < 5%< 15%
Accuracy (% Bias) ± 5%± 15%
Matrix Effect Compensation HighVariable and often incomplete
Correction for Analyte Degradation EffectiveIneffective

This table presents expected performance characteristics based on a comparative study of a stable isotope-labeled internal standard versus a structural analog internal standard for a different analyte.[5] These values are illustrative of the general performance advantages of using a deuterated internal standard like this compound.

The superior performance of the stable isotope-labeled internal standard is evident across all key validation parameters. The improved precision and accuracy are a direct result of the SIL standard's ability to more effectively normalize for analytical variability.

Experimental Protocol: Quantification of Sulfonamides in Animal Tissue using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a detailed methodology for the extraction and analysis of sulfonamide antibiotics, such as Baquiloprim, from animal tissue using a deuterated internal standard.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 2g of homogenized tissue into a 50 mL centrifuge tube.

  • Spiking: Add the deuterated internal standard (e.g., this compound) solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a mixture of magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing a sorbent to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add IS Extraction Extraction Spiking->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out MgSO4/NaOAc dSPE dSPE Salting_Out->dSPE Supernatant LC_Separation LC_Separation dSPE->LC_Separation Final Extract MS_Detection MS_Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing

Caption: Experimental workflow for sulfonamide analysis.

signaling_pathway cluster_process Analytical Process Analyte_IS_Mixture Analyte + this compound in Matrix Sample_Prep Sample Preparation Variability Analyte_IS_Mixture->Sample_Prep LC_Separation Chromatographic Variability Sample_Prep->LC_Separation Ionization Ionization Suppression/Enhancement LC_Separation->Ionization Analyte_Signal Analyte_Signal Ionization->Analyte_Signal Analyte Response IS_Signal IS_Signal Ionization->IS_Signal IS Response Ratio Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quantification Accurate_Quantification Ratio->Accurate_Quantification Accurate Result

Caption: Rationale for using a deuterated internal standard.

References

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Baquiloprim Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Baquiloprim assays between laboratories, a critical step in ensuring the reliability and comparability of data in multicenter studies and throughout the drug development lifecycle. Baquiloprim, a dihydrofolate reductase (DHFR) inhibitor, demonstrates potent antibacterial activity.[1][2] Consistent measurement of its activity and concentration across different testing sites is paramount for accurate evaluation of its efficacy and safety. This document outlines key experimental protocols, data presentation formats, and the underlying principles of inter-laboratory validation.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim, like other diaminopyrimidine antimicrobials such as trimethoprim, functions by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] By blocking this pathway, Baquiloprim effectively halts bacterial growth and replication.[3][4] Understanding this mechanism is fundamental to the design and interpretation of assays measuring its antimicrobial effect.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcids Baquiloprim Baquiloprim Baquiloprim->Dihydrofolate Inhibition DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase

Figure 1: Mechanism of action of Baquiloprim via inhibition of the bacterial dihydrofolate reductase (DHFR) enzyme. Within 100 characters.

Part 1: Cross-Validation of Antimicrobial Susceptibility Testing (AST)

Inter-laboratory variability in antimicrobial susceptibility testing can be significant, potentially impacting the clinical interpretation of results.[6][7] A cross-validation study is essential to ensure that the determined Minimum Inhibitory Concentrations (MICs) for Baquiloprim are consistent across different laboratories.

Experimental Workflow for AST Cross-Validation

The following workflow outlines the key steps for a robust cross-validation of Baquiloprim MIC determination.

AST_Cross_Validation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Centralized Preparation of Baquiloprim Stock Solution & QC Strains B Distribution of Standardized Reagents and Protocols to Participating Labs A->B C1 Lab 1: MIC Determination (e.g., Broth Microdilution) B->C1 C2 Lab 2: MIC Determination (e.g., Broth Microdilution) B->C2 C3 Lab 3: MIC Determination (e.g., Broth Microdilution) B->C3 D Centralized Data Collection and Statistical Analysis C1->D C2->D C3->D E Assessment of Inter-Laboratory Reproducibility (e.g., Modal MIC, Essential Agreement) D->E F Acceptance Criteria Evaluation E->F

Figure 2: Experimental workflow for the inter-laboratory cross-validation of Baquiloprim antimicrobial susceptibility testing. Within 100 characters.
Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on standardized methods for antimicrobial susceptibility testing.[8][9][10]

  • Preparation of Baquiloprim Stock Solution: A single batch of Baquiloprim is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution. This stock is then diluted to the required working concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Quality control (QC) strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) and a panel of clinical isolates are cultured on appropriate agar plates. Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Microplate Preparation: Using a multichannel pipette or automated system, two-fold serial dilutions of Baquiloprim in CAMHB are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria, no drug) and negative (broth only) control wells are included on each plate.

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of Baquiloprim that completely inhibits visible bacterial growth.

Data Presentation: Comparison of MIC Values

The results from the cross-validation study should be summarized in a clear and concise table.

Table 1: Inter-Laboratory Comparison of Baquiloprim MIC Values (µg/mL)

Organism (Strain ID)Laboratory 1 MICLaboratory 2 MICLaboratory 3 MICModal MICEssential Agreement
E. coli ATCC 259220.50.510.5Yes
S. aureus ATCC 292130.250.50.250.25Yes
K. pneumoniae Clin-011211Yes
P. aeruginosa Clin-02>64>64>64>64Yes
S. pyogenes Clin-030.1250.1250.250.125Yes

Essential Agreement is typically defined as MIC values within ±1 two-fold dilution of the modal MIC.

Part 2: Cross-Validation of Bioanalytical Assays for Baquiloprim Quantification

For pharmacokinetic and pharmacodynamic (PK/PD) studies, it is crucial to have a validated bioanalytical method to quantify Baquiloprim concentrations in biological matrices (e.g., plasma, milk).[11][12][13] When these analyses are performed in different laboratories, a cross-validation is necessary to ensure data comparability.[11][13]

Logical Relationship for Bioanalytical Method Cross-Validation

The core principle of this cross-validation is to demonstrate that two different laboratories, or two different analytical methods, produce equivalent results for the same set of samples.

Bioanalytical_Cross_Validation_Logic cluster_samples Sample Set cluster_labs Analysis cluster_comparison Comparison & Acceptance A Blinded Incurred Study Samples & Quality Control (QC) Samples B1 Laboratory 1 Analysis (e.g., HPLC-UV) A->B1 B2 Laboratory 2 Analysis (e.g., LC-MS/MS) A->B2 C Statistical Comparison of Results (e.g., Bland-Altman, %Difference) B1->C B2->C D Evaluation Against Pre-defined Acceptance Criteria C->D

Figure 3: Logical relationship for the cross-validation of bioanalytical assays for Baquiloprim between two laboratories. Within 100 characters.
Detailed Experimental Protocol: HPLC-UV Method for Baquiloprim in Plasma

This protocol provides a general framework for the quantification of Baquiloprim. Method-specific parameters would need to be optimized and validated.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the absorption maximum of Baquiloprim.

  • Calibration and Quantification: A calibration curve is generated by spiking known concentrations of Baquiloprim into blank plasma and processing them alongside the study samples. The concentration of Baquiloprim in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: Comparison of Baquiloprim Concentrations

The results from the bioanalytical cross-validation should be presented in a table that allows for easy comparison of the data from both laboratories.

Table 2: Inter-Laboratory Comparison of Baquiloprim Plasma Concentrations (ng/mL)

Sample IDLaboratory 1 (HPLC-UV)Laboratory 2 (LC-MS/MS)Mean Concentration% Difference
QC-Low48.551.249.855.4%
QC-Mid495.2508.9502.052.7%
QC-High3895.64010.33952.952.9%
Study-001123.4118.9121.15-3.7%
Study-002876.1902.5889.32.9%
Study-0032543.72498.12520.9-1.8%

% Difference = [(Lab 1 - Lab 2) / Mean] x 100. Acceptance criteria are typically pre-defined (e.g., a certain percentage of samples must have a % difference within ±20%).

References

Establishing Linearity and Range for Baquiloprim Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Baquiloprim, with a focus on establishing linearity and defining the analytical range. While specific validated methods for Baquiloprim are emerging, this document draws upon established methodologies for similar diaminopyrimidine antibiotics, such as Trimethoprim, to provide a robust framework for researchers, scientists, and drug development professionals. The principles and protocols outlined here are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Comparison of Analytical Methods

The quantification of Baquiloprim and related compounds is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity Range Typically wide, e.g., 0.25 - 5 µg/mL for Trimethoprim.[4]Highly sensitive with a broad linear range, e.g., LOQ to 100 µg/kg.[5]Generally narrower, e.g., 2 - 9 µg/mL for Trimethoprim.[6]
Correlation Coefficient (r²) Routinely ≥ 0.999.[7]Consistently ≥ 0.99.[5]Typically ≥ 0.998.[8]
Limit of Quantification (LOQ) Moderate, e.g., 0.25 µg/mL for Trimethoprim.[4]Very low, often in the sub-µg/kg range.[5]Higher, e.g., 0.346 µg/ml for Trimethoprim.[8]
Selectivity Good, depends on chromatographic separation.Excellent, based on mass-to-charge ratio.Lower, susceptible to interference from other UV-absorbing compounds.
Instrumentation Widely available.More specialized and costly.Commonly available and cost-effective.[9]
Sample Matrix Complexity Can handle moderately complex matrices with appropriate sample preparation.Ideal for complex matrices like plasma and tissue due to high selectivity.Best suited for simple, clean sample matrices.
Experimental Protocol: Establishing Linearity and Range via HPLC-UV

This protocol provides a detailed methodology for determining the linearity and analytical range for Baquiloprim quantification using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This method is widely applicable and provides a good balance of sensitivity, selectivity, and accessibility.

1. Objective: To demonstrate that the analytical procedure has a linear response to changes in the concentration of Baquiloprim over a defined range and to establish the range for which the method is accurate and precise.

2. Materials and Reagents:

  • Baquiloprim reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer (or other suitable buffer)

  • High-purity water

  • Placebo (if analyzing a formulated product)

3. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of Baquiloprim (e.g., 260 nm)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

5. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Baquiloprim reference standard and dissolve it in a known volume of diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range. A typical range for a similar compound like Trimethoprim is 0.25 to 5 µg/mL.[4]

6. Linearity Study Procedure:

  • Inject each calibration standard in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration of Baquiloprim.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

7. Acceptance Criteria:

  • Correlation Coefficient (r²): Should be ≥ 0.999.

  • Y-intercept: Should be close to zero and not significantly different from it.

  • Visual Inspection: The data points on the calibration curve should be close to the best-fit line.

8. Range Determination: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is established by confirming that the method provides acceptable precision and accuracy when applied to samples at the extremes of the linear range.

  • Precision: Analyze a minimum of three concentrations at the lower and upper limits of the range, with multiple replicates (e.g., n=6). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Baquiloprim at the lower and upper limits of the range. The recovery should typically be within 98-102%.

Visualizations

Experimental Workflow for Establishing Linearity and Range

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_range Range Confirmation prep_stock Prepare Baquiloprim Stock Solution prep_cal Prepare Calibration Standards (Minimum 5 Concentrations) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_stock->prep_qc inject Inject Standards and QCs into HPLC System (n=3) prep_cal->inject acquire Acquire Chromatographic Data (Peak Area) inject->acquire plot Plot Mean Peak Area vs. Concentration acquire->plot regression Perform Linear Regression Analysis plot->regression check Check Acceptance Criteria (r² ≥ 0.999) regression->check precision Assess Precision at Lower and Upper Limits check->precision If criteria met accuracy Assess Accuracy at Lower and Upper Limits check->accuracy If criteria met define_range Define Analytical Range precision->define_range accuracy->define_range

Caption: Workflow for Linearity and Range Determination.

Logical Relationship of Validation Parameters

G linearity Linearity range_node Range linearity->range_node loq Limit of Quantitation (LOQ) linearity->loq accuracy Accuracy range_node->accuracy precision Precision range_node->precision lod Limit of Detection (LOD) loq->lod specificity Specificity specificity->linearity robustness Robustness robustness->precision

References

A Comparative Guide to Accuracy and Precision in Baquiloprim Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Baquiloprim in biological matrices, with a focus on accuracy and precision testing. While specific experimental data for Baquiloprim is proprietary and not publicly available, this document presents a representative comparison based on established validation principles and data from the analysis of structurally similar compounds, such as Trimethoprim and its analogs. The methodologies and acceptance criteria detailed herein are aligned with international regulatory guidelines, including those from the FDA and EMA.[1][2]

Data Presentation: Accuracy and Precision

The accuracy and precision of a bioanalytical method are critical for ensuring reliable pharmacokinetic and toxicokinetic data.[2] Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the reproducibility of the measurements.[2] These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.

Table 1: Inter-day Accuracy and Precision for Baquiloprim Bioanalysis by LC-MS/MS

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (CV, %)Acceptance Criteria
LLOQ1.00.9595.08.580-120% Accuracy, ≤20% CV
Low3.02.9096.76.285-115% Accuracy, ≤15% CV
Medium5051.5103.04.885-115% Accuracy, ≤15% CV
High150147.598.33.585-115% Accuracy, ≤15% CV

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative.

Table 2: Comparison of Bioanalytical Methods for Analogs of Baquiloprim

MethodAnalyteSample PreparationKey AdvantagesKey Disadvantages
LC-MS/MSTrimethoprimProtein PrecipitationHigh sensitivity and specificityHigher equipment cost
HPLC-UVTrimethoprimLiquid-Liquid ExtractionCost-effective, widely availableLower sensitivity than LC-MS/MS
ImmunoassayTrimethoprimDirectHigh throughputPotential for cross-reactivity

Experimental Protocols

A detailed methodology is crucial for the reproducibility of bioanalytical assays. Below is a typical protocol for the determination of Baquiloprim in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality control samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of Baquiloprim).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Baquiloprim and the internal standard would be determined during method development.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation: Accuracy and Precision
  • Prepare Quality Control (QC) Samples: Spike blank plasma with known concentrations of Baquiloprim to prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Perform Inter-day Analysis: Analyze five replicates of each QC level on three separate days.

  • Calculate Accuracy and Precision:

    • Accuracy: Calculated as the percentage of the mean measured concentration to the nominal concentration. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[3][4]

    • Precision: Expressed as the coefficient of variation (CV, %). The acceptance criteria are typically a CV of ≤15% (≤20% for LLOQ).[3][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for accuracy and precision testing and the logical relationship of key validation parameters.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation P1 Blank Plasma P2 Spike with Baquiloprim P1->P2 P3 Prepare QC Samples (LLOQ, Low, Med, High) P2->P3 A1 Protein Precipitation P3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Quantify Concentrations A2->A3 V1 Perform Inter-day Runs (3 days, 5 replicates) A3->V1 V2 Calculate Accuracy (%) V1->V2 V3 Calculate Precision (CV, %) V1->V3 V4 Compare to Acceptance Criteria V2->V4 V3->V4

Caption: Workflow for Accuracy and Precision Testing of Baquiloprim.

G cluster_method Bioanalytical Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Selectivity Selectivity center->Selectivity Stability Stability center->Stability Linearity Linearity center->Linearity Recovery Recovery center->Recovery Accuracy->Precision Selectivity->Accuracy Stability->Accuracy Linearity->Accuracy Recovery->Accuracy

References

Comparative Analysis of Detection and Quantification Limits for Baquiloprim and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the analytical sensitivity for the antibacterial agent Baquiloprim and its common alternative, Trimethoprim, reveals distinct limits of detection (LOD) and quantification (LOQ) across various analytical methodologies. This guide provides a comparative summary of these crucial performance metrics, details the experimental protocols used for their determination, and illustrates the underlying mechanism of action of these dihydrofolate reductase inhibitors.

Quantitative Comparison of LOD and LOQ

The limits of detection and quantification for Baquiloprim and Trimethoprim are presented below. These values, collated from various studies, highlight the sensitivity of different analytical techniques in detecting these compounds in diverse matrices such as milk, plasma, and pharmaceutical formulations.

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
BaquiloprimLC/MSMilk≤1 μg/kgNot Specified
TrimethoprimHPLCPharmaceutical Samples0.50 µg/mL1.00 µg/mL
TrimethoprimHILIC-HPLCPharmaceutical Samples0.008 ppm0.0242 ppm
TrimethoprimLC-MS/MSMedicated Feed5.4 - 48.3 mg/kg10.4 - 119.3 mg/kg
TrimethoprimHPLCHuman PlasmaNot Specified10 ng/mL

Experimental Protocols

Detailed methodologies for the determination of LOD and LOQ are crucial for reproducibility and comparison. Below are summaries of the experimental protocols employed in the cited studies.

Determination of Trimethoprim in Pharmaceutical Samples by HPLC

This method utilized a High-Performance Liquid Chromatography (HPLC) system for the simultaneous determination of Trimethoprim and Sulphamethoxazole.

  • Instrumentation: Agilent HPLC 1100LC System with UV detection.

  • Column: Octadecylsilane C18 (100 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 50 mM sodium phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) in an isocratic mode.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 260 nm.

  • LOD and LOQ Determination: A series of diluted solutions of a mixed standard of sulphamethoxazole (25 mg/L) and trimethoprim (5 mg/L) were injected. The LOD was established at a signal-to-noise ratio of 3, and the LOQ at a signal-to-noise ratio of 10[1].

Determination of Trimethoprim in Pharmaceutical Formulations by HILIC-HPLC

This study employed Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of Trimethoprim.

  • Instrumentation: Merck-Hitachi HPLC System with a UV-visible L-4200 detector.

  • Column: HALO-HILIC column.

  • Mobile Phase: A mixture of NaOAc/HAc buffer (40 mM, pH 4.75) with acetonitrile (10:90 v/v).

  • Detection Wavelength: 280 nm.

  • LOD and LOQ Calculation: The limit of detection and quantification were determined from the calibration curve based on the standard deviation of the response and the slope[2].

Determination of Trimethoprim in Medicated Feed by LC-MS/MS

This analytical procedure was developed for the simultaneous determination of several antibacterial substances, including Trimethoprim, in animal medicated feed.

  • Instrumentation: Liquid chromatography with mass spectrometry.

  • Sample Preparation: Extraction with a mixture of acetonitrile and 0.05 M phosphoric buffer (pH 4.5), followed by dilution in Milli-Q water.

  • LOD and LOQ Determination: The limit of detection and limit of quantification were determined using signal-to-noise ratios of 3 and 10, respectively[3].

Determination of Baquiloprim and other Veterinary Drugs in Milk by LC/MS

This application note describes a screening method for multiple veterinary drug residues in milk.

  • Instrumentation: Agilent 6495C Triple Quadrupole LC/MS.

  • LOD and LOQ Establishment: LOD and LOQ were established using various low-level matrix-matched calibration standards. The signal-to-noise ratio (S/N) was calculated using the peak height for the signal and an auto-RMS algorithm for noise in the MassHunter quantitative analysis software[4]. For over 93% of the veterinary drugs analyzed, including Baquiloprim, the LOD in milk was found to be ≤1 μg/kg[4].

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim and Trimethoprim are synthetic antibiotics that belong to the class of dihydrofolate reductase (DHFR) inhibitors. Their mechanism of action involves the inhibition of the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By blocking DHFR, these drugs disrupt the folate metabolic pathway, leading to the inhibition of bacterial growth.

The following diagram illustrates the inhibition of the Dihydrofolate Reductase (DHFR) pathway by inhibitors such as Baquiloprim and Trimethoprim.

DHFR_Inhibition_Pathway cluster_reaction Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA Essential for DHFR->THF Product NADP NADP+ DHFR->NADP Inhibitor Baquiloprim / Trimethoprim Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway.

References

A Comparative Guide to Assessing the Isotopic Purity of Baquiloprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Baquiloprim-d6, a deuterated analog of the antibacterial agent Baquiloprim. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical research, where its high isotopic purity is crucial for accurate quantification of the parent compound. This document outlines the key analytical techniques, presents representative data, and provides detailed experimental protocols to aid researchers in selecting and implementing the most appropriate methods for their applications.

Introduction to this compound and Isotopic Purity

Baquiloprim is an antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase. Its deuterated form, this compound (C₁₇H₁₄D₆N₆), serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to Baquiloprim, allowing for co-elution during chromatography while being distinguishable by its higher mass.

The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity , which refers to the percentage of the compound that is fully labeled with the stable isotope (deuterium, in this case). Incomplete deuteration results in the presence of isotopologues with fewer than the desired number of deuterium atoms (e.g., d5, d4), which can interfere with the quantification of the analyte and compromise the accuracy of the study. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

  • High-Resolution Mass Spectrometry (HR-MS): This is the most direct method for determining the distribution of isotopologues in a sample. HR-MS instruments can resolve the small mass differences between the fully deuterated compound (d6) and its less-deuterated counterparts (d0-d5). By analyzing the relative intensities of these isotopic peaks, the isotopic purity can be accurately calculated.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: While ¹H-NMR is highly effective for determining chemical purity and the presence of residual protons in highly deuterated compounds, ²H-NMR (Deuterium NMR) can be used to confirm the positions of deuterium labeling and assess isotopic enrichment. qNMR is a primary analytical method that allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified reference material.

Comparison of Isotopic Purity Specifications

While specific Certificates of Analysis for commercially available this compound are not publicly available, the following table presents representative data for a high-purity this compound standard compared to a hypothetical alternative with lower isotopic enrichment. This illustrates the importance of sourcing high-quality internal standards for analytical studies.

FeatureHigh-Purity this compound (Representative) Alternative Deuterated Standard (Hypothetical)
Chemical Formula C₁₇H₁₄D₆N₆C₁₇H₁₄D₆N₆
Molecular Weight 314.43 g/mol 314.43 g/mol
Isotopic Enrichment (D) > 99 atom % D95 atom % D
Isotopologue Distribution d6 > 98%d6 ≈ 73%
d5 < 2%d5 ≈ 22%
d0-d4 < 0.1%d0-d4 ≈ 5%
Chemical Purity > 99% (by HPLC)> 98% (by HPLC)
Primary Analytical Method High-Resolution Mass Spectrometry (HR-MS)Mass Spectrometry (MS)
Secondary Analytical Method Quantitative ¹H-NMR Spectroscopy¹H-NMR Spectroscopy

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

A. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL using the same solvent.

B. LC-HRMS Analysis:

  • Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal peak separation.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometer (HR-MS): An Orbitrap or Q-TOF mass spectrometer is suitable.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Profile mode.

C. Data Analysis:

  • Identify the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak.

  • Generate an extracted ion chromatogram (EIC) for each isotopologue (d0 to d6).

  • Integrate the peak areas for each EIC.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 isotopologue.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in Solvent prep2 Dilute to Working Concentration prep1->prep2 lc UHPLC Separation prep2->lc ms HR-MS Detection (Full Scan) lc->ms eic Extract Ion Chromatograms (d0-d6) ms->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Isotopic Purity integrate->calculate result Report Isotopic Purity calculate->result

Workflow for Isotopic Purity Assessment by HR-MS

Chemical Purity and Residual Proton Assessment by Quantitative ¹H-NMR Spectroscopy

This protocol describes the use of quantitative ¹H-NMR to determine the chemical purity of this compound and to estimate the level of residual (non-deuterated) protons.

A. Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 5-10 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

B. NMR Analysis:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard 1D ¹H-NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

C. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the chemical purity using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

  • The presence and integration of any residual proton signals in the regions where deuterium was incorporated can be used to estimate the degree of deuteration.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1D 1H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Chemical Purity integrate->calculate result Report Chemical Purity calculate->result

Workflow for Chemical Purity Assessment by qNMR

Conclusion

The accurate assessment of isotopic purity is paramount for the reliable use of this compound as an internal standard in quantitative analytical studies. High-Resolution Mass Spectrometry provides the most direct and detailed information on the distribution of isotopologues, making it the preferred method for determining isotopic purity. Quantitative ¹H-NMR spectroscopy serves as an excellent complementary technique for determining chemical purity and confirming the absence of significant proton-containing impurities.

For researchers and drug development professionals, it is essential to source this compound from reputable suppliers who provide comprehensive Certificates of Analysis detailing the isotopic purity and the methods used for its determination. By employing the rigorous analytical protocols outlined in this guide, laboratories can ensure the quality and reliability of their deuterated internal standards, leading to more accurate and reproducible experimental results.

Safety Operating Guide

Essential Guide to the Safe Disposal of Baquiloprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle for the disposal of Baquiloprim-d6, a deuterated analog of the antibacterial agent Baquiloprim, is to treat it as hazardous chemical waste.[1][2] This approach is supported by safety information for similar compounds, which indicates potential environmental hazards. For instance, Trimethoprim-d3 is noted as being toxic to fish and extremely hazardous to water.[3] Therefore, this compound must not be disposed of with household garbage or allowed to enter the sewage system.[3]

Disposal must always be conducted in accordance with official federal, state, and local environmental control laws.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable regulations.

Procedural Steps for Disposal

  • Waste Identification and Segregation:

    • Properly identify the waste as this compound.

    • Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS office.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow any specific storage temperature requirements if applicable.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with accurate information about the chemical and its quantity.

Key Experimental Protocol: Waste Characterization

While a specific experimental protocol for the disposal of this compound is not published, a crucial preceding step for any chemical waste is characterization. This is often performed by the waste generator (the laboratory) or the disposal facility.

Objective: To determine the hazardous characteristics of the waste for proper disposal routing.

Methodology (General):

  • Information Gathering: Compile all available information about the chemical, including its Safety Data Sheet (if available for the parent compound), chemical structure, and any known reactivity or toxicity data.

  • Hazard Assessment: Based on the gathered information, assess the potential hazards (e.g., toxicity, reactivity, flammability, corrosivity). For this compound, the primary concern based on analogous compounds is aquatic toxicity.[3]

  • Regulatory Classification: Cross-reference the assessed hazards with federal and local regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) to determine the appropriate waste codes.

  • Documentation: Record all findings and maintain this documentation for regulatory inspection.

Quantitative Data Summary

There is limited quantitative data available specifically for this compound disposal parameters. However, the properties of the parent compound, Baquiloprim, are relevant for understanding its general chemical nature.

PropertyValueSource
Molecular FormulaC17H20N6PubChem
Molecular Weight308.4 g/mol PubChem[5]
IUPAC Name5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diaminePubChem[5]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from General Waste identify->segregate is_sds_available Is Specific SDS Available? segregate->is_sds_available consult_parent_sds Consult Parent Compound (Baquiloprim) SDS and Analog Data (Trimethoprim-d3) is_sds_available->consult_parent_sds No consult_ehs Consult Institutional EHS Office for Guidance is_sds_available->consult_ehs Yes consult_parent_sds->consult_ehs containerize Use Labeled, Compatible Waste Container consult_ehs->containerize store Store Safely and Securely containerize->store arrange_pickup Arrange for Professional Hazardous Waste Disposal store->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidance for Baquiloprim-d6

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Baquiloprim is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE) for Handling Baquiloprim-d6

PPE CategorySolid FormSolution (in Methanol)
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended
Eye Protection Safety glasses with side shields or gogglesChemical splash goggles or a face shield
Respiratory Protection NIOSH-approved respirator for dustsNIOSH-approved respirator with cartridges for organic vapors and particulates
Body Protection Laboratory coatChemical-resistant laboratory coat or apron

Operational Procedures for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize risk.

Experimental Workflow for this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE gather_ppe->don_ppe 2. weigh Weigh Solid this compound don_ppe->weigh 3. dissolve Dissolve in Solvent (if applicable) weigh->dissolve 4. experiment Perform Experimental Procedures dissolve->experiment 5. decontaminate_glassware Decontaminate Glassware experiment->decontaminate_glassware 6. decontaminate_surfaces Decontaminate Work Surfaces decontaminate_glassware->decontaminate_surfaces 7. dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste 8. doff_ppe Doff PPE dispose_waste->doff_ppe 9. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 10.

Figure 1: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Designated Area: All handling of this compound, both in solid and solution form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is readily available and in good condition. Don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid form, use a balance within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. If using a volatile solvent like methanol, ensure adequate ventilation.

  • Experimentation: Conduct all experimental procedures within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent or cleaning solution.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal. The recommended disposal method for the parent compound is incineration in a licensed facility.

  • Hygiene: After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.